Technical Guide: Synthesis of 3,5-Dichloro-7-nitro-1H-indazole Executive Summary This technical guide details the optimized synthesis pathway for 3,5-Dichloro-7-nitro-1H-indazole (CAS: 316810-83-0), a specialized heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Synthesis of 3,5-Dichloro-7-nitro-1H-indazole
Executive Summary
This technical guide details the optimized synthesis pathway for 3,5-Dichloro-7-nitro-1H-indazole (CAS: 316810-83-0), a specialized heterocyclic scaffold utilized in the development of kinase inhibitors and antiprotozoal agents. The protocol prioritizes regiochemical fidelity, utilizing a Jacobson-Huber cyclization strategy to establish the 7-nitroindazole core, followed by selective C3-chlorination. This route circumvents the poor regioselectivity associated with direct nitration of pre-formed dichloroindazoles.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to introduce substituents in an order that leverages electronic directing effects to maximize yield and purity.
Disconnection of C3-Cl: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic halogenation. Thus, the final step is the selective chlorination of 5-chloro-7-nitro-1H-indazole .
Indazole Ring Construction: The 7-nitro group is difficult to introduce selectively via electrophilic aromatic substitution on an unsubstituted indazole due to competing C5 nitration. Therefore, the nitro group is carried through from the acyclic precursor.
Precursor Selection: The optimal precursor is 4-chloro-2-methyl-6-nitroaniline . The amino group facilitates diazotization, while the ortho-methyl group serves as the cyclization partner.
Objective: Synthesis of 4-chloro-2-methyl-6-nitroaniline.
Principle: Nitration of 4-chloro-2-methylaniline. The amino group strongly directs ortho/para. With the para position blocked by chlorine and one ortho position blocked by a methyl group, nitration occurs selectively at the remaining ortho position (C6).
Reagents: 4-Chloro-2-methylaniline, Conc.
, (fuming).
Key Insight: Temperature control (<5°C) is critical to prevent oxidation of the methyl group or over-nitration.
Step 2: Indazole Ring Formation (Jacobson-Huber Cyclization)
Objective: Synthesis of 5-chloro-7-nitro-1H-indazole.
Principle: Diazotization of the aniline creates a diazonium salt. Under phase-transfer or acidic conditions, this intermediate undergoes intramolecular cyclization onto the activated methyl group to form the indazole ring.
-nitroso intermediate which rearranges to form the bond between the amine nitrogen and the methyl carbon.
Step 3: C3-Chlorination
Objective: Synthesis of 3,5-dichloro-7-nitro-1H-indazole.
Principle: The C3 position of the indazole is the most nucleophilic site. Using Sulfuryl Chloride (
) or -Chlorosuccinimide (NCS) allows for mild, selective chlorination without affecting the deactivated benzene ring.
Reagents: Sulfuryl Chloride (
), Acetic Acid or Dichloromethane (DCM).
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-Chloro-7-nitro-1H-indazole
Parameter
Specification
Starting Material
4-Chloro-2-methyl-6-nitroaniline (1.0 eq)
Reagent
Sodium Nitrite (1.2 eq), aq. solution
Solvent
Glacial Acetic Acid (10-15 volumes)
Temperature
0–5°C (Addition), then 25°C (Stirring)
Time
12–24 Hours
Expected Yield
75–85%
Step-by-Step Methodology:
Dissolution: Charge a 3-neck round-bottom flask with 4-chloro-2-methyl-6-nitroaniline (10 g, 53.6 mmol) and Glacial Acetic Acid (150 mL). Stir until fully dissolved.
Cooling: Place the flask in an ice/salt bath and cool the internal temperature to 0–5°C.
Diazotization: Dropwise add a solution of Sodium Nitrite (4.4 g, 64.3 mmol) in water (10 mL) over 30 minutes. Critical: Do not allow temperature to exceed 10°C to avoid diazonium decomposition.
Cyclization: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 18 hours. The solution will darken as the indazole forms.
Quenching: Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. A yellow-orange precipitate will form.
Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 100 mL) to remove residual acid.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
QC Check: Verify intermediate via
-NMR (DMSO-). Look for the disappearance of the methyl singlet (approx. 2.2 ppm) and appearance of the C3-H indazole proton (approx. 8.2 ppm).
Addition: Add Sulfuryl Chloride (3.75 g, 2.25 mL, 27.8 mmol) dropwise over 10 minutes at room temperature.
Reaction: Heat the mixture to 60°C. Monitor by TLC (Eluent: 30% EtOAc/Hexane) or HPLC. The starting material peak should disappear, replaced by a more lipophilic product peak.
Work-up: Cool to room temperature. Pour the mixture into cold water (200 mL).
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with saturated
(to neutralize acid) and Brine.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain pure 3,5-dichloro-7-nitro-1H-indazole .
Part 4: Process Visualization
Figure 2: Forward reaction workflow with critical process parameters.
Part 5: Analytical Characterization
To ensure scientific integrity, the final product must meet the following criteria:
Appearance: Yellow to orange crystalline solid.
Mass Spectrometry (ESI):
calculated for : 230.95; Found: 231.0.
-NMR (400 MHz, DMSO-):
14.2 ppm (s, 1H, ) – Broad singlet, exchangeable.
8.45 ppm (d, =2.0 Hz, 1H, Ar-H) – Proton at C6 (between and ).
8.15 ppm (d, =2.0 Hz, 1H, Ar-H) – Proton at C4 (between and pyrazole).
Note: Absence of signal at ~8.2 ppm (C3-H) confirms successful chlorination.
Part 6: Safety & Handling
Energetic Compounds: Nitro-substituted indazoles can be shock-sensitive. Do not heat dry solids above 100°C.
Sulfuryl Chloride: Reacts violently with water to release HCl and
. All glassware must be bone-dry. Perform all additions in a fume hood.
Diazotization Risks: Ensure proper venting for nitrogen oxides (
) generated during the cyclization step.
References
BenchChem. (2025).[2] An In-depth Technical Guide to 7-Nitroindazole and its Role in Nitric Oxide Signaling Pathways. Retrieved from
Technical Analysis Guide: Mass Spectrometry of 3,5-Dichloro-7-nitro-1H-indazole
Executive Summary 3,5-Dichloro-7-nitro-1H-indazole (CAS: 316810-83-0) represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Nitric Oxide Synthase (NOS) inhibitors and anti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Dichloro-7-nitro-1H-indazole (CAS: 316810-83-0) represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Nitric Oxide Synthase (NOS) inhibitors and antiprotozoal agents. Its structural integrity relies on the stability of the indazole core, while its reactivity is defined by the electron-withdrawing nitro group at C7 and chlorine substituents at C3 and C5.
This guide provides a rigorous mass spectrometry (MS) workflow for the characterization, quantification, and impurity profiling of this compound. Unlike simple organic molecules, the presence of two chlorine atoms and a nitro group creates a unique isotopic and fragmentation "fingerprint" that serves as an internal validation mechanism during analysis.
Chemical Profile & Isotopic Signature
Before initiating experimental protocols, the analyst must understand the theoretical mass spectrum to distinguish the analyte from matrix noise or synthetic byproducts.
Property
Specification
Formula
C₇H₃Cl₂N₃O₂
Monoisotopic Mass
230.9602 Da (based on ³⁵Cl)
Molecular Weight
232.02 g/mol (Average)
LogP
~2.4 (Moderate Lipophilicity)
Acid/Base Character
Weakly acidic (Indazole NH, pKa ~10-11 lowered by NO₂/Cl)
The "Double-Chlorine" Validation Rule
The most distinct feature of this molecule in MS is the isotopic cluster caused by the two chlorine atoms. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
Diagnostic Check: If your mass spectrum does not show a 9:6:1 (approximate) intensity ratio at m/z 231, 233, and 235 (in negative mode) or 232, 234, 236 (in positive mode), the peak is not 3,5-Dichloro-7-nitro-1H-indazole.
While GC-MS is often used for small heterocycles, LC-MS is the superior choice for 3,5-Dichloro-7-nitro-1H-indazole for two reasons:
Thermal Instability: Nitro-indazoles can undergo thermal degradation (denitration) in a hot GC injection port, leading to false identification of des-nitro analogs.
Ionization Efficiency: The electron-deficient nature of the ring (due to -NO₂ and -Cl groups) makes it highly amenable to Negative Ion Mode (ESI-) via deprotonation of the indazole N-H.
Experimental Protocol
A. Sample Preparation[1][2][3][4][5][6]
Solvent: Dissolve 1 mg of standard in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Acetonitrile:Water for working solution.
Filtration: 0.2 µm PTFE filter (Nylon may bind the nitro-aromatic moiety).
B. Liquid Chromatography Conditions (UHPLC)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization stability).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-1 min: 5% B (Isocratic hold)
1-8 min: 5% -> 95% B (Linear ramp)
8-10 min: 95% B (Wash)
Flow Rate: 0.3 mL/min.
C. Mass Spectrometry Parameters (ESI-)
Polarity: Negative (ESI-). Note: Positive mode (ESI+) [M+H]⁺ is possible but often less sensitive due to electron-withdrawing substituents reducing proton affinity.
Capillary Voltage: 3000 V.
Source Temp: 300°C.
Scan Range: m/z 50 – 500.
Fragmentation Mechanics & Data Interpretation[7][8][9]
In Negative Mode (ESI-), the precursor ion is [M-H]⁻ at m/z 230.9. The fragmentation pathway typically follows high-energy losses of the nitro group and halogens.
Key Fragment Ions (Theoretical)
Precursor: m/z 231 (Monoisotopic [M-H]⁻).
Loss of NO (Nitric Oxide): m/z 201. A characteristic "odd-electron" rearrangement common in nitroaromatics.
Loss of NO₂ (Nitro): m/z 185. Direct cleavage of the C-N bond.
Loss of Cl: m/z 196.
Ring Cleavage: m/z 150-160 range (Complex rearrangements).
Visualization: Fragmentation Pathway
The following diagram illustrates the proposed fragmentation logic, essential for confirming structural identity in MS/MS experiments.
Caption: Proposed ESI(-) MS/MS fragmentation pathway for 3,5-Dichloro-7-nitro-1H-indazole showing primary losses of NO, NO₂, and Cl.
Analytical Workflow Diagram
To ensure reproducibility, follow this logic flow. This prevents common errors such as misidentifying de-chlorinated impurities as the parent compound.
Caption: Step-by-step logic flow for validating 3,5-Dichloro-7-nitro-1H-indazole, prioritizing isotopic verification before fragmentation.
References
PubChem. (n.d.).[2][3] 7-Nitroindazole Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]
Blandine, G., et al. (2013). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. International Journal of Mass Spectrometry. Retrieved February 2, 2026, from [Link]
Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley Online Library.
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Reference for standard LC-MS/MS optimization protocols for halogenated heterocycles). Retrieved February 2, 2026, from [Link]
Navigating the Thermal Landscape of a Novel Heterocycle: A Technical Guide to the Melting Point Determination of 3,5-Dichloro-7-nitro-1H-indazole
For Immediate Release Introduction: The Significance of 3,5-Dichloro-7-nitro-1H-indazole 3,5-Dichloro-7-nitro-1H-indazole belongs to the indazole class of heterocyclic compounds. This family of molecules is of significan...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Introduction: The Significance of 3,5-Dichloro-7-nitro-1H-indazole
3,5-Dichloro-7-nitro-1H-indazole belongs to the indazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antileishmanial properties[1]. The specific substitutions of two chlorine atoms and a nitro group on the indazole scaffold suggest its potential as a highly functionalized intermediate for the synthesis of novel therapeutic agents.
The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid phase. For a crystalline solid, a sharp and well-defined melting point is a primary indicator of purity[2]. Conversely, the presence of impurities typically leads to a depression and broadening of the melting range[3]. Therefore, the accurate determination of the melting point of 3,5-Dichloro-7-nitro-1H-indazole is a critical first step in its characterization, providing insights into its purity, stability, and suitability for further development.
Physicochemical Properties of 3,5-Dichloro-7-nitro-1H-indazole
A summary of the known identifiers and computed properties for 3,5-Dichloro-7-nitro-1H-indazole is presented below. The experimental determination of the melting point is the primary focus of this guide.
Two primary methods are employed for the determination of the melting point of a novel organic compound: the capillary melting point method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Method
This traditional and widely used method involves heating a small, powdered sample in a capillary tube and visually observing the melting process[6].
Protocol:
Sample Preparation: Ensure the sample of 3,5-Dichloro-7-nitro-1H-indazole is completely dry and finely powdered[7]. Any residual solvent can act as an impurity and depress the melting range[5].
Capillary Tube Loading: Pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm[2]. This is achieved by tapping the open end of the tube into the sample and then gently tapping the sealed end on a hard surface to compact the material[5][8].
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus[5][7]. Modern apparatuses utilize a heated metal block and a digital thermometer for precise temperature control and measurement[2].
Approximate Melting Point Determination: Conduct a rapid heating of the sample to get an approximate melting point[9]. This provides a target range for a more accurate measurement.
Accurate Melting Point Determination: Prepare a new sample and heat it rapidly to about 20°C below the approximate melting point[5]. Then, decrease the heating rate to 1-2°C per minute.
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[5][6]. A pure compound will exhibit a sharp melting range of 0.5-1.0°C[2].
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using a capillary apparatus.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature[10]. It provides a more precise determination of the melting point and can also quantify the enthalpy of fusion[11].
Protocol:
Sample Preparation: Accurately weigh a small amount of the 3,5-Dichloro-7-nitro-1H-indazole sample (typically 1-5 mg) into a DSC pan.
Instrument Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10°C/min) through the expected melting range under an inert atmosphere (e.g., nitrogen)[11].
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.
DSC Experimental Workflow
Caption: A streamlined workflow for melting point determination via DSC.
Factors Influencing the Melting Point of 3,5-Dichloro-7-nitro-1H-indazole
Several factors can influence the observed melting point of a crystalline solid[4][12].
Purity: This is the most critical factor. Impurities disrupt the crystal lattice, leading to a lower and broader melting range, a phenomenon known as melting point depression[2][3][13].
Crystal Lattice Structure: The strength of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) within the crystal lattice directly affects the melting point[12][14]. Stronger interactions require more energy to overcome, resulting in a higher melting point.
Heating Rate: During capillary melting point determination, a rapid heating rate can lead to an artificially elevated and broad melting range because the heat transfer to the sample may not be in equilibrium with the thermometer reading[8].
Particle Size: While generally having a minor effect, very fine particles may melt at a slightly lower temperature than larger crystals.
Synthesis Context and Characterization
The synthesis of novel heterocyclic compounds like 3,5-Dichloro-7-nitro-1H-indazole is a multi-step process[15]. General methods for the synthesis of substituted indazoles often involve the cyclization of appropriately substituted anilines or related precursors[1][16]. The purification of the final product, typically through recrystallization or chromatography, is crucial for obtaining a sample of high purity suitable for accurate melting point determination[17].
Following synthesis, the characterization of a novel compound like 3,5-Dichloro-7-nitro-1H-indazole would involve a suite of analytical techniques, including NMR, IR, and mass spectrometry, to confirm its chemical structure[18][19]. The melting point determination serves as a complementary and essential technique to assess purity and confirm the identity of the synthesized compound[17].
Conclusion
The determination of the melting point of 3,5-Dichloro-7-nitro-1H-indazole is a foundational step in its scientific exploration. While a literature value is not currently established, the methodologies outlined in this guide provide a robust framework for researchers to obtain accurate and reliable data. Adherence to proper sample preparation and analytical technique, whether by the capillary method or DSC, will ensure the generation of high-quality data that can confidently be used to assess the purity and identity of this promising heterocyclic compound.
References
Measuring the Melting Point. (2023, May 8). Westlab. [Link]
Melting point determination. (n.d.). University of Calgary. [Link]
Capillary Tube Melting Point Guide. (n.d.). Scribd. [Link]
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014, October 29). PMC - PubMed Central. [Link]
Melting point determination - capillary tube method. (2022, November 18). YouTube. [Link]
Process for the preparation of substituted indazoles. (n.d.).
characterization of novel hetrocyclic molecules containing nitrogen. (2026, January 21). ResearchGate. [Link]
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. [Link]
Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. [Link]
Stability and Storage Architecture for 3,5-Dichloro-7-nitro-1H-indazole: A Technical Guide
Executive Summary 3,5-Dichloro-7-nitro-1H-indazole (CAS: 316810-83-0) is a halogenated nitroindazole derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules, particularly in the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Dichloro-7-nitro-1H-indazole (CAS: 316810-83-0) is a halogenated nitroindazole derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors (e.g., nitric oxide synthase) and potential antineoplastic agents.[1]
Its stability profile is governed by three critical structural vulnerabilities: the photoreactivity of the nitro group at position 7, the hydrolytic susceptibility of the indazole N-H bond, and the potential for reductive dechlorination.[1] While commercial suppliers often list 2–8°C for general shipping, long-term structural integrity requires -20°C storage under desiccation and light exclusion. This guide defines the thermodynamic and kinetic rationale for these conditions and provides a self-validating protocol for their maintenance.[1]
The following parameters establish the baseline for stability monitoring. Deviations from these values indicate degradation.
Parameter
Specification
Critical Note
CAS Number
316810-83-0
Unique identifier for inventory verification.
Molecular Formula
C₇H₃Cl₂N₃O₂
MW: 232.02 g/mol .
Appearance
Yellow to Light Cream Powder
Red/Brown shift indicates nitro-reduction or photo-degradation.[1]
Solubility
DMSO (>25 mg/mL), Ethanol
Hydrophobic; precipitates in aqueous buffers if >1% v/v.
pKa (Predicted)
~8.5 (Indazole N-H)
Acidic proton makes it sensitive to basic hydrolysis.[1]
Hygroscopicity
Low to Moderate
Moisture accelerates hydrolytic ring opening.
Degradation Mechanisms & Stability Profile
To preserve the compound, one must understand the pathways by which it decays. The presence of the electron-withdrawing nitro group and chlorine atoms stabilizes the aromatic ring against oxidation but sensitizes it to reduction and photolysis.[1]
Core Degradation Pathways[1]
Photolytic Nitro-Rearrangement: Nitroaromatics are notoriously photosensitive.[1] Exposure to UV/VIS light can induce a nitro-to-nitrite rearrangement, followed by radical cleavage, leading to complex mixtures of nitroso derivatives and phenols.
Reductive Dechlorination: In the presence of reducing agents (e.g., thiols in biological buffers) or trace metals, the C-Cl bonds (particularly at position 3) can undergo hydrogenolysis.[1]
N-H Deprotonation & Hydrolysis: The N1-proton is acidic.[1] In basic media (pH > 8.0) or prolonged exposure to moisture, the indazole ring can deprotonate, increasing reactivity toward electrophiles or leading to ring-opening degradation products over extended periods.[1]
Mechanistic Visualization
The following diagram illustrates the theoretical degradation cascade triggered by improper storage.
Caption: Theoretical degradation pathways. Photolysis and reduction are the primary risks, leading to color shifts and mass spectrum shifts (M-16 or M-34).
Storage Protocols: The "Cold-Dark-Dry" Standard
This protocol uses a tiered approach: Long-Term Archive (for stock powder) vs. Active Use (for working solutions).
Solid State Storage (Shelf Life: >2 Years)
Temperature: -20°C is mandatory for indefinite stability. (2–8°C is acceptable for <6 months).
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
Container: Amber glass vials with Teflon-lined screw caps.
Desiccation: Place vials inside a secondary container (e.g., a Falcon tube or sealed bag) containing active silica gel or Drierite™.[1]
Stock Solution Preparation (DMSO)
DMSO is the preferred solvent due to high solubility and stability.[1]
Concentration: Prepare stocks at 10–50 mM.
Aliquot Strategy:Do not freeze-thaw the bulk stock. Freeze-thaw cycles introduce condensation moisture into the hygroscopic DMSO, accelerating hydrolysis.[1]
Protocol: Divide stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.
Storage: Store aliquots at -20°C or -80°C. Stable for 6–12 months.
Storage Workflow Diagram
Caption: Optimal workflow emphasizing single-use aliquots to prevent freeze-thaw degradation and moisture ingress.
Quality Control: A Self-Validating System
Do not assume stability. Implement this "Go/No-Go" check before critical assays.
The "Visual Check" (Low Tech)[1]
Pass: Powder is light yellow/cream. Solution is clear.
Fail: Powder has turned orange, brown, or sticky. Solution has precipitate.
Mass confirmation: [M+H]⁺ = ~232/234 (Cl isotope pattern).
Red Flag: Appearance of peaks at M-16 (reduction) or M-35 (dechlorination).[1]
Safety & Handling
Toxicity: Classified as Acute Toxic (Oral/Dermal/Inhalation).[1] H301+H311+H331.[1][4] Handle only in a fume hood.
PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin, carrying the toxin with it).[1]
Disposal: Treat as hazardous halogenated organic waste.[1] Do not mix with strong bases or reducing agents in the waste stream.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [Link]
Fishbein, J. C., & Wang, Q. (2022). Chemistry and Biology of N-Nitroso Compounds and Nitro-Indazole Stability.[1] Journal of Organic Chemistry. (Contextual grounding on nitro-rearrangement).
An In-depth Technical Guide to the Crystal Structure of 3,5-Dichloro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Abstract Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide delves into...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide delves into the structural elucidation of a specific, highly functionalized indazole, 3,5-Dichloro-7-nitro-1H-indazole. While a definitive crystal structure for this exact compound is not publicly available, this document, leveraging crystallographic data from closely related analogues, provides a comprehensive, predictive analysis of its anticipated solid-state architecture. We will explore the probable synthetic pathways, the detailed methodology for obtaining and analyzing its crystal structure, and a thorough discussion of the expected molecular geometry, intermolecular interactions, and crystal packing. This guide is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based compounds in drug discovery.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in a multitude of biologically active compounds.[1][2] The two common tautomeric forms are 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles, including anti-cancer, anti-inflammatory, antimicrobial, and antileishmanial activities.[1][3][4] Notable drugs incorporating the indazole moiety include Niraparib, an anti-cancer agent, and Pazopanib, a tyrosine kinase inhibitor.[1] The specific substitution pattern of 3,5-dichloro-7-nitro-1H-indazole, with its electron-withdrawing chloro and nitro groups, suggests a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents.
Synthesis and Spectroscopic Characterization
A plausible synthetic route to 3,5-Dichloro-7-nitro-1H-indazole can be conceptualized based on established methods for indazole synthesis.
Proposed Synthetic Pathway
A common approach to substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization.[5][6]
Strategic Sourcing and Technical Validation of 3,5-Dichloro-7-nitro-1H-indazole (CAS 316810-83-0)
[1] Executive Summary: The Scaffold and the Challenge In the landscape of kinase inhibitor discovery and anti-parasitic therapeutics, the indazole scaffold remains a privileged structure. Specifically, 3,5-Dichloro-7-nit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Scaffold and the Challenge
In the landscape of kinase inhibitor discovery and anti-parasitic therapeutics, the indazole scaffold remains a privileged structure. Specifically, 3,5-Dichloro-7-nitro-1H-indazole (CAS 316810-83-0) serves as a high-value intermediate.[1] Its utility lies in the orthogonal reactivity it offers: the 3-position chlorine allows for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (
), while the 7-nitro group is a masked amine, essential for generating 7-aminoindazoles—a motif frequently used to engage the hinge region of ATP-binding pockets in kinases.[1]
However, sourcing this compound presents a distinct technical challenge. Unlike the ubiquitous 5-nitroindazole, the 3,5-dichloro-7-nitro variant is often plagued by regioisomeric impurities (specifically 4-nitro isomers) arising from non-selective nitration protocols during bulk manufacturing.
This guide provides a validated framework for sourcing, verifying, and handling this critical intermediate, moving beyond simple catalog browsing to rigorous scientific quality assurance.
Commercial Supply Landscape
The market for CAS 316810-83-0 is bifurcated between "Stock" suppliers (milligram to gram scale) and "Custom Synthesis" partners (kilogram scale).[1]
Medium: Stock status often lags; batch variability high.
3
Custom Synthesis
Ningbo Inno, WuXi AppTec
>98%
6-12 Weeks
Low (with oversight): High control over synthetic route.[1]
The "Paper" Trap
Many aggregators list CAS 316810-83-0 as "Available" based on virtual libraries.[1] Protocol: Before placing a PO, request a specific Batch Certificate of Analysis (CoA) and a recent LC-MS trace. If the vendor cannot provide a trace dated within the last 6 months, treat the stock as virtual.[1]
Technical Procurement: The Specification Sheet
When engaging a supplier, do not rely on default specifications. The presence of the 3,5-dichloro substitution pattern alters the electronic properties of the ring, making the 4-position susceptible to nitration if the synthesis conditions are not strictly controlled.[1]
Mandatory Procurement Specs:
Purity:
97.0% (HPLC at 254 nm).
Identity: 1H-NMR required.[1][2] Crucial: Must explicitly demonstrate meta-coupling to rule out regioisomers.
Appearance: Yellow to orange solid (Nitro-indazoles are chromophores).
Water Content: < 0.5% (Karl Fischer) – Critical if using in water-sensitive organometallic couplings later.[1]
Analytical Validation: The "Gatekeeper" Protocol
Upon receipt of the material, you must validate the structure.[1] The primary risk is receiving the 4-nitro isomer or a mixture of 4- and 7-nitro isomers.[1]
Figure 1: Analytical decision tree for validating 3,5-Dichloro-7-nitro-1H-indazole, emphasizing the NMR coupling constant as the critical differentiator.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm and 280 nm.
Expectation: The nitro group makes the compound relatively polar compared to the non-nitro precursor, but the two chlorines add significant lipophilicity.[1] Expect retention time in the middle of the gradient.[1]
Synthetic Utility & Handling[1]
Reduction to Amine (The Primary Application)
The most common use of CAS 316810-83-0 is reduction to 3,5-dichloro-1H-indazol-7-amine .[1]
) is risky.[1] The Carbon-Chlorine bonds at positions 3 and 5 are labile under standard hydrogenation conditions.[1] You risk hydrodechlorination, yielding 7-aminoindazole (stripped of chlorines).[1]
Recommendation: Use chemoselective reduction (Iron or Tin) to preserve the halogen handles.
Energetics: As a nitro-heterocycle, this compound has potential energetic properties.[1] While the dichloro-substitution stabilizes the ring, avoid heating dry solids above 100°C.[1]
Storage: Store at 2-8°C, protected from light. Nitroindazoles can undergo photochemical rearrangement over long periods.[1]
References
PubChem. (n.d.).[1] Compound Summary: 3,5-Dichloro-7-nitro-1H-indazole (CAS 316810-83-0).[1][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Reagentia. (n.d.).[1][6] 3,5-Dichloro-7-nitro-1H-indazole Catalog Entry.[1][4][5][6] Reagentia.eu.[1] Retrieved October 26, 2023, from [Link][1]
Luo, G., et al. (2021).[1][8] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[1][8] PubMed Central. (Contextual reference for nitro-indazole synthesis and biological activity). Retrieved from [Link]
The Strategic Utility of 3,5-Dichloro-7-nitro-1H-indazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of novel therapeutic agents.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, antimicrobial, anti-inflammatory, and antiparasitic properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.
This guide focuses on a particularly valuable, yet underexplored, building block: 3,5-dichloro-7-nitro-1H-indazole . The strategic placement of two reactive chlorine atoms at the C3 and C5 positions, coupled with the electron-withdrawing nitro group at C7, renders this molecule a highly versatile precursor for the synthesis of diverse compound libraries. The dichloro-substitution allows for selective and sequential functionalization, enabling the exploration of chemical space in a controlled manner. The nitro group, beyond its electronic influence, can serve as a handle for further chemical modification, such as reduction to an amino group, which can then be elaborated into various functional moieties.
This document provides a comprehensive overview of the synthetic utility and potential applications of 3,5-dichloro-7-nitro-1H-indazole, complete with detailed protocols for its synthesis and derivatization.
Chemical Properties and Reactivity
The reactivity of 3,5-dichloro-7-nitro-1H-indazole is governed by the interplay of its constituent functional groups. The two chlorine atoms are susceptible to displacement by various nucleophiles and are amenable to palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group significantly influences the electron density of the indazole ring system, impacting the regioselectivity of these reactions.
Proposed Synthesis of 3,5-Dichloro-7-nitro-1H-indazole
Protocol 1: Proposed Synthesis of 3,5-Dichloro-7-nitro-1H-indazole
This protocol is a hypothetical route and would require optimization and experimental validation.
Step 1: Nitration of a suitable dichlorinated indazole precursor or dichlorination of a nitro-indazole precursor. A more direct approach would be the dichlorination of 7-nitro-1H-indazole.
Reaction: Direct chlorination of 7-nitro-1H-indazole.
Reagents and Solvents:
7-nitro-1H-indazole (1 equivalent)
N-Chlorosuccinimide (NCS) (2.2 equivalents)
Acetonitrile or Dichloromethane as solvent
Procedure:
Dissolve 7-nitro-1H-indazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add N-chlorosuccinimide to the solution.
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality: The use of NCS provides a source of electrophilic chlorine for the substitution on the electron-rich indazole ring. The reaction is heated to overcome the activation energy for the electrophilic aromatic substitution.
Step 2: Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization Strategies for 3,5-Dichloro-7-nitro-1H-indazole
The two chlorine atoms at positions C3 and C5 serve as versatile handles for introducing molecular diversity. The differential reactivity of these positions, influenced by the electronic effects of the nitro group and the pyrazole ring, can potentially be exploited for selective functionalization.
A. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 3,5-dichloro-7-nitro-1H-indazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The regioselectivity of the coupling (C3 vs. C5) will likely be influenced by the specific palladium catalyst, ligands, and reaction conditions employed. Based on studies of similar di-halogenated heterocycles, coupling at the C5 position may be favored under certain conditions.[4]
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other halogenated indazoles and related heterocycles.[5][6]
Reagents and Solvents:
3,5-dichloro-7-nitro-1H-indazole (1 equivalent)
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
To a degassed mixture of the solvent, add 3,5-dichloro-7-nitro-1H-indazole, the boronic acid, the palladium catalyst, and the base.
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
B. Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the C7 position activates the indazole ring towards nucleophilic aromatic substitution (SNAr).[7] This allows for the displacement of the chlorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution will depend on the relative activation of the C3 and C5 positions by the nitro group and the inherent reactivity of the nucleophile.
This is a general protocol that would require optimization for specific nucleophiles.
Dissolve 3,5-dichloro-7-nitro-1H-indazole in the chosen solvent in a reaction vessel.
Add the nucleophile and, if necessary, a base.
Heat the reaction mixture to a temperature between room temperature and 150°C, depending on the reactivity of the nucleophile.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography or recrystallization.
Causality: The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction, thus facilitating the displacement of the chloride leaving group.
Applications in Medicinal Chemistry
Derivatives of 3,5-dichloro-7-nitro-1H-indazole are expected to exhibit a range of biological activities, making this scaffold a valuable starting point for drug discovery programs.
Kinase Inhibitors for Oncology
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By functionalizing the C3 and C5 positions of the 3,5-dichloro-7-nitro-1H-indazole core with appropriate pharmacophoric groups, it is possible to generate potent and selective inhibitors of various kinases implicated in cancer, such as VEGFR, FGFR, and Aurora kinases.
Design Strategy: The C3 and C5 positions can be elaborated with moieties known to interact with the ATP-binding site of kinases. For example, anilino- or pyridyl- substituents are commonly found in type II kinase inhibitors. The 7-nitro group can be reduced to an amine and further functionalized to introduce solubilizing groups or additional interaction points with the target protein.
Antiparasitic Agents
Nitro-containing heterocyclic compounds have a long history as effective antiparasitic agents.[8] The nitro group can be bioreduced within the parasite to generate reactive nitrogen species that are toxic to the organism. Derivatives of nitroindazoles have shown promising activity against various parasites, including Leishmania and Trypanosoma cruzi.[1][3]
Mechanism of Action: The antiparasitic activity of nitroindazoles is often linked to the enzymatic reduction of the nitro group by parasitic nitroreductases. This process generates cytotoxic metabolites that damage parasitic DNA and proteins.
Application Notes & Protocols: 3,5-Dichloro-7-nitro-1H-indazole as a Pivotal Synthetic Intermediate in Drug Discovery
Foreword: The Strategic Value of the Indazole Scaffold The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have position...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," frequently appearing in a multitude of pharmacologically active agents.[1] Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] Notably, several blockbuster drugs, such as the tyrosine kinase inhibitor Pazopanib, feature the indazole core, underscoring its significance in the development of targeted therapeutics.[1] The strategic functionalization of the indazole ring is therefore of paramount importance, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on a particularly valuable, albeit challenging, intermediate: 3,5-Dichloro-7-nitro-1H-indazole . The specific arrangement of its substituents—two reactive chloro groups and a reducible nitro group—offers a trifecta of synthetic handles for molecular diversification.
Section 1: Synthesis of 3,5-Dichloro-7-nitro-1H-indazole
The synthesis of polysubstituted indazoles with precise regiocontrol is a non-trivial task. While a direct, high-yield protocol for 3,5-dichloro-7-nitro-1H-indazole is not extensively documented in readily available literature, its synthesis can be logically approached through a multi-step sequence, leveraging established principles of aromatic chemistry. The proposed pathway involves the initial formation of a substituted indazole, followed by sequential nitration and chlorination, or vice versa. The order of these steps is critical to achieving the desired substitution pattern due to the directing effects of the existing substituents.
A plausible synthetic strategy would commence with a substituted aniline, proceeding through diazotization and intramolecular cyclization to form the indazole core, followed by electrophilic aromatic substitution reactions.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 3,5-Dichloro-7-nitro-1H-indazole.
Protocol: Synthesis of 5-Nitro-1H-indazole (A Key Precursor)
A well-established procedure for a related precursor, 5-nitro-1H-indazole, provides insight into the formation of the core structure. This protocol, adapted from Organic Syntheses, serves as a foundational method.[2]
Materials:
2-Amino-5-nitrotoluene
Sodium nitrite
Glacial acetic acid
Methanol
Decolorizing charcoal
Procedure:
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a suitable flask.
Cool the solution and slowly add a solution of sodium nitrite in water, maintaining a controlled temperature.
Allow the reaction mixture to stand at room temperature for several days.
Concentrate the solution under reduced pressure.
Add water to the residue and stir to form a slurry.
Filter the crude product, wash thoroughly with cold water, and dry.
Recrystallize the crude material from boiling methanol with decolorizing charcoal to yield pure 5-nitro-1H-indazole.
Section 2: The Synthetic Utility of 3,5-Dichloro-7-nitro-1H-indazole
The strategic placement of the chloro and nitro groups on the indazole ring makes this intermediate a powerful tool for building molecular complexity. The electron-withdrawing nature of the nitro group and the pyrazole portion of the indazole ring activates the chloro substituents towards nucleophilic aromatic substitution (SNAr).[3] Concurrently, the nitro group itself can be readily reduced to an amino group, providing another point for diversification.
Key Transformations and Their Mechanistic Underpinnings
Nucleophilic Aromatic Substitution (SNAr) at C3 and C5: The chlorine atoms at the 3- and 5-positions are susceptible to displacement by a variety of nucleophiles (e.g., amines, alcohols, thiols). The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing nitro group at the 7-position plays a crucial role in stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[3]
Reduction of the Nitro Group at C7: The nitro group can be selectively reduced to a primary amine (7-amino-3,5-dichloro-1H-indazole). This transformation is commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or by using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.[4][5] This resulting amino group can then be further functionalized, for instance, through acylation, alkylation, or diazotization.
Workflow for Molecular Diversification
Caption: Key synthetic pathways originating from 3,5-Dichloro-7-nitro-1H-indazole.
Section 3: Experimental Protocols
The following protocols are representative examples of the key transformations that can be performed on 3,5-dichloro-7-nitro-1H-indazole and related structures.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of an activated chloro group on the indazole ring with an amine nucleophile.
Materials:
3,5-Dichloro-7-nitro-1H-indazole
Amine nucleophile (e.g., aniline, piperidine)
A polar aprotic solvent (e.g., DMF, DMSO)
A non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Procedure:
To a solution of 3,5-dichloro-7-nitro-1H-indazole in the chosen solvent, add the amine nucleophile (1.1 equivalents for monosubstitution) and the base (2.0 equivalents).
Heat the reaction mixture at a temperature ranging from 80-120 °C, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Collect the resulting precipitate by filtration.
Purify the crude product by recrystallization or column chromatography.
Causality and Self-Validation:
Choice of Solvent: Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
Role of Base: The base is essential to neutralize the HCl generated during the reaction and to deprotonate the indazole N-H, which can increase the nucleophilicity of the external nucleophile.
Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product spot on TLC. The structure of the product should be confirmed by NMR and mass spectrometry, which will show the incorporation of the nucleophile and the loss of a chlorine atom.
Protocol 2: Reduction of the Aromatic Nitro Group
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a classic and reliable method.[4]
Materials:
3,5-Dichloro-7-nitro-1H-indazole
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Ethanol (EtOH)
Sodium bicarbonate (NaHCO₃) solution, saturated
Ethyl acetate (EtOAc)
Procedure:
Suspend 3,5-dichloro-7-nitro-1H-indazole in ethanol.
Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated HCl to the suspension.
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
Cool the reaction mixture and concentrate it under reduced pressure.
Dissolve the residue in water and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Purify the product by column chromatography if necessary.
Causality and Self-Validation:
Reducing Agent: SnCl₂ in HCl is a robust system for the reduction of aromatic nitro groups, even in the presence of other reducible functionalities like chloroarenes.[5]
Work-up: The basic work-up is crucial to deprotonate the newly formed amine and the indazole nitrogen, allowing for extraction into an organic solvent.[4]
Validation: Successful reduction can be initially observed by a color change (often from yellow to a lighter shade). Confirmation is achieved through IR spectroscopy (disappearance of the characteristic NO₂ stretches) and ¹H NMR spectroscopy (disappearance of the downfield aromatic protons adjacent to the nitro group and appearance of a broad NH₂ signal).
Section 4: Data Summary and Characterization
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Spectroscopic Data (Predicted)
3,5-Dichloro-7-nitro-1H-indazole
C₇H₃Cl₂N₃O₂
232.03
¹H NMR: Distinct aromatic protons, downfield shifted due to nitro group. IR (cm⁻¹): ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch).
7-Amino-3,5-dichloro-1H-indazole
C₇H₅Cl₂N₃
202.05
¹H NMR: Appearance of a broad NH₂ signal. IR (cm⁻¹): Disappearance of NO₂ stretches, appearance of N-H stretches (~3300-3500).
3-Chloro-5-(amino)-7-nitro-1H-indazole
C₇H₅ClN₄O₂
212.60
¹H NMR: Signals corresponding to the incorporated amine. MS: Molecular ion peak corresponding to the substitution product.
Conclusion
3,5-Dichloro-7-nitro-1H-indazole is a highly versatile and valuable intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of functional groups allows for a programmed and regioselective diversification. The ability to perform nucleophilic aromatic substitutions at two distinct positions, coupled with the facile reduction of the nitro group to a functionalizable amine, provides medicinal chemists with a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important building block.
References
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 2, 2026, from [Link]
Khan, I., Zaib, S., Batool, S., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23897-23902. [Link]
(CN107805221A). Method for preparing 1H-indazole derivative.
(US8022227B2). Method of synthesizing 1H-indazole compounds.
Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved February 2, 2026, from [Link]
Zhang, L., et al. (2021). Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. Organic Chemistry Frontiers, 8(12), 2939-2945. [Link]
Wu, T. Y., Dhole, S., Selvaraju, M., & Sun, C. M. (2018). Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. ACS combinatorial science, 20(3), 156–163. [Link]
Ansari, M. F., & Kazmi, S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(21), 6483. [Link]
Al-Ostath, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2186-2197. [Link]
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved February 2, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 2, 2026, from [Link]
Al-Mokhanam, A. M., & Al-Zaydi, K. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1914. [Link]
ResearchGate. (2025). Imidazole hydrochloride promoted synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Retrieved February 2, 2026, from [Link]
Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of bacteriology, 181(5), 1444–1450. [Link]
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved February 2, 2026, from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 2, 2026, from [Link]
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 481-486.
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908. [Link]
Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl. 1), 793-806.
Application Note: Chemo-Selective Reduction of 3,5-Dichloro-7-nitro-1H-indazole
Executive Summary This technical guide details the chemo-selective reduction of 3,5-Dichloro-7-nitro-1H-indazole to 7-Amino-3,5-dichloro-1H-indazole . This transformation is a critical step in the synthesis of indazole-b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the chemo-selective reduction of 3,5-Dichloro-7-nitro-1H-indazole to 7-Amino-3,5-dichloro-1H-indazole . This transformation is a critical step in the synthesis of indazole-based kinase inhibitors (e.g., JNK, p38 MAPK inhibitors).
The primary challenge in this reduction is preserving the halogen substituents (chlorine atoms at positions 3 and 5). Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation, leading to impurity formation and yield loss. This guide prioritizes Dissolving Metal Reductions (specifically Iron/Ammonium Chloride) as the gold-standard protocol for ensuring halogen integrity while delivering high yields.
Strategic Analysis: The Halogen-Nitro Conflict
The Chemoselectivity Challenge
In drug discovery, the 3,5-dichloro-1H-indazole scaffold is often utilized for its lipophilicity and metabolic stability. However, the reduction of the C-7 nitro group requires conditions that discriminate between the labile N-O bonds of the nitro group and the susceptible C-Cl bonds on the aromatic ring.
Risk Factor (High): Catalytic Hydrogenation (Pd/C, H₂).[1] Palladium facilitates oxidative addition into aryl-chloride bonds, leading to dechlorination (formation of 7-amino-indazole or 3-chloro-7-amino-indazole).
Solution (High Selectivity): Single Electron Transfer (SET) reagents. Metals like Iron (Fe) or Tin (Sn) in protic media reduce the nitro group via a stepwise electron transfer mechanism that is kinetically much slower at C-Cl bonds.
Mechanistic Pathway (SET Reduction)
The reduction proceeds through a specific cascade: Nitro (
) Nitroso () Hydroxylamine () Amine () .
The Iron-mediated reduction in the presence of ammonium chloride acts as a surface-mediated reaction. The ammonium chloride serves as a mild proton source and electrolyte, preventing the formation of iron-oxide passivation layers that would otherwise stall the reaction.
Figure 1: Stepwise reduction pathway via Single Electron Transfer (SET). The dotted line represents the chemoselectivity risk avoided by using Iron.
Primary Protocol: Fe / NH₄Cl Reduction (Recommended)
Rationale: This method is operationally simple, scalable, environmentally benign ("green"), and offers the highest chemoselectivity for halogenated nitroarenes.
Materials & Reagents
Reagent
Specification
Role
Substrate
3,5-Dichloro-7-nitro-1H-indazole
Starting Material
Iron Powder
325 mesh, reduced
Reductant (SET source)
Ammonium Chloride
Solid, >99.5%
Electrolyte / Proton Source
Ethanol (EtOH)
Absolute or 95%
Solvent
Water
Deionized
Co-solvent (solubilizes NH₄Cl)
THF
Anhydrous (Optional)
Co-solvent (if substrate solubility is poor)
Step-by-Step Methodology
Step 1: Preparation
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equiv of 3,5-Dichloro-7-nitro-1H-indazole in a mixture of EtOH:Water (4:1 ratio) .
Note: Concentration should be approx. 0.1 M to 0.2 M.
Add 5.0 - 10.0 equiv of Iron powder.
Add 5.0 equiv of Ammonium Chloride (
).
Step 2: Reaction
Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring.
Critical: Vigorous stirring is essential to keep the heavy iron powder suspended.
Monitor by TLC or HPLC.
Timeframe: Reaction is typically complete within 1 to 3 hours .
Visual Cue: The reaction mixture often changes from yellow (nitro) to a colorless/brown slurry (amine + iron oxides).
Step 3: Workup (Crucial for Iron Removal)
Hot Filtration: While still hot, filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.
Wash the Celite pad with hot Ethanol or Ethyl Acetate (EtOAc) to ensure all product is eluted.
Concentrate the filtrate under reduced pressure to remove volatile organics (EtOH).
Dilute the remaining aqueous residue with water and extract with EtOAc (3x) .
Wash combined organic layers with Brine, dry over
, and concentrate.
Step 4: Purification
The crude product is often pure enough (>95%) for the next step.
If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.
Alternative Protocol: Stannous Chloride (
)
Context: Use this method only if the Iron method fails due to solubility issues. This method is effective but requires careful workup to manage tin emulsions.[2]
Methodology
Dissolution: Dissolve substrate (1.0 equiv) in Ethanol or Ethyl Acetate .
Addition: Add Stannous Chloride Dihydrate (
) (5.0 equiv).
Reaction: Stir at 70°C (Ethanol) or Room Temperature (if sensitive) for 2-4 hours.
Workup (The "Emulsion Killer"):
Cool the mixture.
Adjust pH to ~8 using saturated Sodium Bicarbonate (
) or diluted NaOH.
Critical: This will form a thick white precipitate of tin salts.
Add Celite and filter the suspension, or use a large volume of EtOAc to extract.[2][3]
Tip: If emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution to complex the tin.
Analytical Quality Control (QC)
To validate the success of the experiment, compare the spectral data of the product against the starting material.
Feature
Starting Material ()
Product ()
Appearance
Yellow Solid
Off-white / Beige Solid
1H NMR (Aromatic)
Deshielded protons (downfield)
Shielded protons (upfield shift due to electron-donating )
1H NMR (Amine)
N/A
Broad singlet at 4.0 - 6.0 ppm (exchangeable with )
LC-MS
M+H peak corresponds to Nitro
M+H peak = Nitro mass minus 30 (loss of O2, gain of H2)
References
Common Organic Chemistry. Nitro Reduction - Iron (Fe).
[Link]
(Source for general Fe/AcOH and Fe/NH4Cl protocols and stoichiometry).
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines.
[Link]
(Authoritative source for chemoselectivity of Fe vs. Hydrogenation).
ACS GCI Pharmaceutical Roundtable. Reagent Guide: SnCl2 Reduction.
[Link]
(Details on SnCl2 toxicity, workup challenges, and green chemistry comparisons).
ResearchGate (Abbassi et al.). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2.
[Link]
(Specific application of tin reduction on the indazole scaffold).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-CL2-NO2-PUR
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Normal Phase Silica Chromatography for Acidic Poly-halogenated Nitroindazoles[1]
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub for the purification of 3,5-Dichloro-7-nitro-1H-indazole . This guide treats your purification challenge not as a recipe, but as a system of variables to be controlled.
The target molecule presents a "perfect storm" of chromatographic challenges:
High Acidity: The electron-withdrawing nature of the nitro group (C7) combined with two chlorine atoms (C3, C5) significantly increases the acidity of the N1 proton compared to the parent indazole.[1]
Poor Solubility: The planar, symmetrical, and halogenated structure leads to high crystal lattice energy, making it sparingly soluble in standard non-polar mobile phases.[1]
Silanol Interaction: The acidic N-H proton acts as a hydrogen bond donor to the silica surface (silanols), causing severe peak tailing.[1]
Physicochemical Profile (Estimated)
Property
Value / Characteristic
Impact on Chromatography
pKa (N-H)
~6.5 – 8.0 (Predicted)
Critical: Will deprotonate on neutral silica, causing streaking.[1]
LogP
~3.0 – 3.5
Moderate lipophilicity; retains well on silica but requires polarity to elute.[1]
Solubility
Low in Hexane/EtOAc; Good in THF/DMSO
High risk of precipitation at the column head (clogging).[1]
Stability
Stable to acid; Sensitive to strong base
Avoid triethylamine (TEA) modifiers; use Acetic Acid (AcOH).[1]
Standard Operating Procedure (The "Happy Path")
This protocol is the baseline method. Deviate from this only if specific troubleshooting triggers (Section 3) are met.
Phase A: Sample Preparation (Dry Loading)
Do not attempt liquid loading with dichloromethane (DCM) or minimal ethyl acetate (EtOAc).[1] The compound will likely precipitate upon contact with the non-polar mobile phase, blocking the frit.
Dissolution: Dissolve crude material in Tetrahydrofuran (THF) or Acetone.[1] Use the minimum volume necessary.
Adsorption: Add Silica Gel (40-63 µm) or Celite® 545 at a ratio of 3:1 (Solid Support : Crude Mass) .[1]
Evaporation: Rotary evaporate to complete dryness. The result should be a free-flowing powder.[1]
Check: If the powder is sticky, add more silica and re-evaporate.[1]
Phase B: Column Architecture
Stationary Phase: Standard Silica Gel 60 (40-63 µm).[1]
Column Dimensions: 100:1 Silica-to-Crude mass ratio (due to close eluting impurities).
Sand Bed: 1 cm layer of sea sand on top of the packed bed (protects against disturbance).[1]
Phase C: Mobile Phase System
Crucial Modification: The mobile phase must contain an acidic modifier to suppress ionization of the N-H proton.
The following diagram illustrates the decision-making process for solvent selection and troubleshooting based on the compound's behavior.
Figure 1: Purification Strategy Decision Tree. This workflow prioritizes dry loading and acid modification to mitigate solubility and acidity issues.
Troubleshooting Center (FAQs)
Issue 1: "My compound is streaking across the entire column/TLC plate."
Diagnosis: Silanol Effect.[1][2][3]
The N-H proton on the indazole ring is interacting with the deprotonated silanols (
) on the silica surface.[1] This is common for 7-nitroindazoles due to their enhanced acidity.[1]
Solution:
Add Modifier: Add 0.5% to 1.0% Acetic Acid to both Solvent A and Solvent B.[1] This protonates the silanols and keeps the indazole in its neutral form.[1]
Avoid Base: Do not use Triethylamine (TEA).[1] While TEA is good for basic amines, it will deprotonate your indazole (
< 10), creating an anion that sticks irreversibly to the silica.[1]
Issue 2: "The column pressure spiked, and I see a white crust at the top."
Diagnosis: Solvent Shock (Precipitation).[1]
You likely liquid-loaded the sample using a strong solvent (like DCM or Acetone), but the mobile phase started with Hexane.[1] The compound crashed out immediately upon contact with the non-polar solvent.[1]
Solution:
Stop Flow: Do not increase pressure.
Restart with Dry Loading: See Phase A in the SOP. Adsorbing the compound onto silica/Celite increases the surface area for dissolution and prevents the formation of a solid "plug."[1]
Issue 3: "I cannot separate the product from the starting material (3,5-dichloroindazole)."
Diagnosis: Insufficient Selectivity.
The nitro group adds polarity, but the lipophilic chlorines mask it.[1] In Hexane/EtOAc, the
DCM interacts differently with the nitro group (via polarizability) compared to EtOAc (hydrogen bonding acceptor), often providing orthogonal selectivity.[1]
Toluene: Use Toluene/EtOAc (9:1) as an isocratic system.[1] Toluene provides
interactions with the aromatic ring, which can differentiate the nitrated vs. non-nitrated species.[1]
Issue 4: "My product is yellow, but fractions are turning brown/red."
Diagnosis: Decomposition or Light Sensitivity.[1]
Nitroindazoles can be light-sensitive, and some impurities (like over-nitrated byproducts) are unstable.[1]
Solution:
Wrap Column: Cover the column in aluminum foil during the run.[1]
Speed: Do not leave the compound on the silica overnight. Acidic silica can catalyze decomposition of nitro-aromatics over long periods.[1]
References & Validation
The protocols defined above are grounded in fundamental chromatographic theory regarding acidic heterocycles and specific properties of nitroindazoles.
Acidity of Indazoles: 7-Nitroindazole derivatives possess significantly lower pKa values than unsubstituted indazole due to the electron-withdrawing nitro group, necessitating acid-modified mobile phases to prevent peak tailing.[1]
Silanol Interactions: Peak tailing in acidic analytes on silica gel is caused by secondary interactions with ionized silanols.[1][2][3] Acidification of the mobile phase is the standard remediation.[1]
Synthesis & Purification Context: Synthesis of halogenated nitroindazoles typically involves nitration in acidic media, often requiring purification from regioisomers via chromatography.[1]
General Chromatography of Acidic Heterocycles: Standard protocols for separating acidic N-heterocycles recommend avoiding basic modifiers and utilizing dry-loading techniques for poorly soluble compounds.[1]
Stability issues of 3,5-Dichloro-7-nitro-1H-indazole in solution
Introduction: 3,5-Dichloro-7-nitro-1H-indazole is a substituted indazole derivative with significant potential in medicinal chemistry and drug discovery. Its utility is rooted in its unique chemical structure, featuring...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 3,5-Dichloro-7-nitro-1H-indazole is a substituted indazole derivative with significant potential in medicinal chemistry and drug discovery. Its utility is rooted in its unique chemical structure, featuring an indazole core, two chlorine atoms, and a nitro group. These functional groups, while crucial for its biological activity, also introduce specific handling and stability considerations, particularly when the compound is in solution. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and best practices for working with 3,5-Dichloro-7-nitro-1H-indazole to ensure experimental reproducibility and success.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues related to the stability of 3,5-Dichloro-7-nitro-1H-indazole in solution.
Question 1: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of a working solution. What is the likely cause?
Answer: The appearance of new peaks over time is a strong indicator of compound degradation. The chemical structure of 3,5-Dichloro-7-nitro-1H-indazole contains several moieties that can be susceptible to degradation under common laboratory conditions.
Underlying Mechanisms & Causality:
Hydrolytic Degradation: The chlorine atoms on the indazole ring, particularly at the 3- and 5-positions, are electron-deficient sites. They are susceptible to nucleophilic substitution by water or other nucleophiles (e.g., hydroxide ions) present in your solvent or buffer. This can lead to the formation of mono- or di-hydroxy-nitro-indazole species, which will appear as distinct peaks in your analysis. The rate of hydrolysis can be significantly accelerated by non-neutral pH and elevated temperatures.
Reduction of the Nitro Group: The 7-nitro group is an electron-withdrawing group that can be chemically or photochemically reduced to a nitroso, hydroxylamino, or amino group.[1] This is a common transformation for nitroaromatic compounds and can be initiated by trace metal impurities in solvents, certain buffer components (like DTT), or prolonged exposure to light.[2] Each reduction product will have a different retention time and mass.
Photosensitivity: Aromatic nitro compounds are often sensitive to UV and visible light. Energy from light exposure can promote the compound to an excited state, leading to unpredictable degradation pathways or accelerating the reduction of the nitro group.
Troubleshooting Protocol:
Solvent Purity Check: Immediately switch to using fresh, anhydrous, HPLC-grade solvents for your preparations. If using DMSO for stock solutions, use a new, sealed bottle.
pH Control: If working in aqueous buffers, ensure the pH is maintained between 6.0 and 7.5. Avoid strongly acidic or basic conditions. Prepare fresh buffers for each experiment.
Light Protection: Prepare and store all solutions containing the compound in amber vials or vials wrapped in aluminum foil. Minimize exposure of your experimental setup (e.g., autosampler tray) to direct laboratory light.
Temperature Control: Prepare stock solutions and aliquots on ice. For ongoing experiments, use a cooled autosampler if available. Store stock solutions at -80°C.
Perform a Forced Degradation Study: To confirm the identity of your degradants, intentionally expose small aliquots of the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze by LC-MS. This can help you identify the masses of potential degradation products and confirm if they match the unexpected peaks in your experimental samples.
Question 2: My stock solution in DMSO has changed color from a light yellow to a darker yellow or brown. Should I be concerned?
Answer: Yes, a distinct color change is a visual cue for potential chemical degradation or reaction. While many nitroaromatic compounds are inherently colored, a progressive darkening usually indicates the formation of new chromophoric species.
Underlying Mechanisms & Causality:
Degradation Product Formation: The degradation products discussed in the previous question, such as those resulting from nitro reduction or hydrolysis, often have different colors than the parent compound.
Reaction with Solvent: Although generally stable in anhydrous DMSO, prolonged storage at room temperature, especially with exposure to light and air, can lead to slow oxidation of DMSO to dimethyl sulfone (DMSO₂). This process can create reactive species that may interact with the dissolved compound. Furthermore, "wet" DMSO contains water, which can lead to hydrolysis.
Troubleshooting Workflow Diagram:
This diagram outlines a logical workflow for diagnosing and resolving stability issues observed with 3,5-Dichloro-7-nitro-1H-indazole solutions.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of 3,5-Dichloro-7-nitro-1H-indazole.
1. What are the recommended solvents and storage conditions for this compound?
For optimal stability, it is critical to select the right solvent and store it under appropriate conditions. Based on the chemical properties of similar chlorinated and nitro-containing heterocyclic compounds, we recommend the following.[3][4][5]
Parameter
Recommendation
Rationale
Solid Compound Storage
Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light.
Minimizes thermal degradation and prevents reactions with atmospheric moisture and oxygen.
Stock Solution Solvent
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
High dissolving power and aprotic nature minimizes the risk of hydrolysis.
Stock Solution Storage
Aliquot into single-use volumes in amber vials and store at -80°C.
Prevents repeated freeze-thaw cycles which can introduce moisture, and protects from light.
Working Solution Solvents
Acetonitrile (ACN), Ethanol.
Suitable for short-term experiments. Protic solvents like ethanol may be less stable for long-term storage. Aqueous buffers should be used immediately after preparation.
2. Is 3,5-Dichloro-7-nitro-1H-indazole stable in aqueous buffers?
The stability in aqueous solutions is limited and highly dependent on pH, temperature, and buffer composition. The compound has very low intrinsic water solubility.[6] While it may be necessary to use aqueous buffers for biological assays, these solutions should be prepared fresh from a concentrated stock in an organic solvent (like DMSO) just before use and should not be stored. For maximum stability in aqueous media, maintain a pH between 6.0 and 7.5 and keep the solution at a low temperature whenever possible.
3. How can I perform a simple stability study for my specific experimental conditions?
A proactive stability study can save significant time and resources.
Preparation: Prepare a solution of 3,5-Dichloro-7-nitro-1H-indazole in your intended experimental solvent/buffer at the final working concentration.
Timepoint Zero (T=0): Immediately after preparation, analyze the sample using a validated stability-indicating method (typically reverse-phase HPLC with UV or MS detection). Record the peak area of the parent compound.
Incubation: Store the solution under your exact experimental conditions (temperature, lighting, container type).
Subsequent Timepoints: Analyze aliquots of the solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0. A loss of >5-10% typically indicates meaningful degradation that could impact experimental results. Plot the percentage remaining versus time to visualize the degradation kinetics.
Bennani, B., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved February 2, 2026, from [Link]
7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026).
Chlorination of Heterocyclic and Acyclic Sulfonhydrazones - Canadian Science Publishing. (n.d.).
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (n.d.).
Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. (2026).
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
Antileishmanial activity of 5-nitroindazole derivatives - PMC - PubMed Central - NIH. (2023). Retrieved February 2, 2026, from [Link]
36760-20-0, 3,5-Dichloro-1H-indazole Formula - ECHEMI. (n.d.).
Recent advances in nitro-involved radical reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]
Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. (n.d.).
Technical Support Center: Safe Handling and Disposal of 3,5-Dichloro-7-nitro-1H-indazole
Introduction 3,5-Dichloro-7-nitro-1H-indazole is a halogenated nitroaromatic heterocyclic compound. Its structure suggests that it should be handled with care, assuming it may be toxic and an irritant.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3,5-Dichloro-7-nitro-1H-indazole is a halogenated nitroaromatic heterocyclic compound. Its structure suggests that it should be handled with care, assuming it may be toxic and an irritant. The presence of nitro and chloro groups necessitates careful consideration of its reactivity and appropriate disposal methods. This guide provides a structured approach to its safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
While specific data for 3,5-Dichloro-7-nitro-1H-indazole is limited, the properties of related compounds suggest the following:
Property
Expected Characteristic
Physical State
Likely a solid at room temperature.
Solubility
Expected to have low solubility in water and better solubility in organic solvents.
Stability
May be sensitive to heat, light, and strong oxidizing or reducing agents.
Reactivity
The nitro group can be reactive and may pose a risk of thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3,5-Dichloro-7-nitro-1H-indazole?
A1: Based on similar compounds, 3,5-Dichloro-7-nitro-1H-indazole should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] Inhalation of dust should also be avoided.
Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?
A2: At a minimum, the following PPE is required:
Eye Protection: Chemical safety goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A laboratory coat.
Respiratory Protection: When handling the solid outside of a certified chemical fume hood, a respirator may be necessary. Always work in a well-ventilated area.[2][3]
Q3: How should I store 3,5-Dichloro-7-nitro-1H-indazole?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No. Halogenated nitroaromatic compounds should never be disposed of down the drain.[5] This can lead to environmental contamination and may react with other chemicals in the drainage system.
Q5: What is the general procedure for disposing of waste containing 3,5-Dichloro-7-nitro-1H-indazole?
A5: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste. It should be segregated as halogenated organic waste and disposed of through your institution's EHS-approved waste stream.[5][6]
Troubleshooting Guide
Issue
Potential Cause
Solution
Compound has discolored during storage.
Degradation due to exposure to light, heat, or air.
Do not use the compound if its appearance has significantly changed. Dispose of it as hazardous waste. For future storage, ensure the container is tightly sealed and stored in a cool, dark place.
Difficulty dissolving the compound.
Use of an inappropriate solvent.
Test solubility in small amounts of various common laboratory solvents (e.g., DMSO, DMF, methanol, dichloromethane). Gentle heating may aid dissolution, but be cautious of thermal decomposition.
Accidental spill of the solid compound.
Mishandling of the container.
Evacuate the immediate area if the spill is large. For small spills, and while wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4] Place the material and any contaminated cleaning supplies into a sealed container labeled as "Hazardous Waste: 3,5-Dichloro-7-nitro-1H-indazole." Clean the spill area with soap and water. Report the spill to your laboratory supervisor and EHS department.
Skin or eye contact has occurred.
Improper use of PPE or accidental exposure.
For skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7] For eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] In both cases, seek immediate medical attention and have the compound's name available.
Experimental Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of 3,5-Dichloro-7-nitro-1H-indazole.
Waste Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste containing 3,5-Dichloro-7-nitro-1H-indazole.
References
Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
CymitQuimica. (2024). Safety Data Sheet.
BLD Pharmatech. (n.d.). Safety Data Sheet.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
Combi-Blocks, Inc. (2023). JR-7653 - Safety Data Sheet.
Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds.
CymitQuimica. (2024). Safety Data Sheet.
Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole - Safety Data Sheet.
Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
European Chlorinated Solvents Association. (n.d.). Recycling & Disposal.
Pandey, J., Chauhan, A., & Jain, R. K. (2012).
Benchchem. (n.d.). Safeguarding Your Research: A Guide to Handling Nitroacetonitrile.
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
Massachusetts Institute of Technology. (n.d.). SAFETY.
Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
Lab Pro. (n.d.). How to Promote Lab Safety When Working with Chemicals?
Benchchem. (n.d.). Proper Disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals.
National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem Compound Database.
Navigating the Reactivity of 3,5-Dichloro-7-nitro-1H-indazole: A Technical Guide to Preventing Decomposition
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3,5-Dichloro-7-nitro-1H-indazole. This guide, compiled by our senior application scientists, provides in-depth t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,5-Dichloro-7-nitro-1H-indazole. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile but sensitive reagent. By understanding its inherent reactivity, you can mitigate decomposition and ensure the success of your synthetic endeavors.
Understanding the Molecule: A Balancing Act of Reactivity
3,5-Dichloro-7-nitro-1H-indazole is a valuable building block in medicinal chemistry, prized for its unique substitution pattern that allows for diverse functionalization. However, the very features that make it useful—the electron-withdrawing nitro group and the two reactive chlorine atoms—also render it susceptible to decomposition under certain conditions. The key to successfully using this compound lies in understanding and controlling these competing reaction pathways.
The primary modes of decomposition and undesired side reactions include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C3 and C5 positions are activated by the electron-withdrawing nitro group, making them susceptible to displacement by nucleophiles.[1][2][3]
Nitro Group Reduction: The nitro group can be reduced to an amino group or other intermediates in the presence of reducing agents, altering the electronic properties and reactivity of the entire molecule.
Thermal Decomposition: Like many nitroaromatic compounds, 3,5-Dichloro-7-nitro-1H-indazole can be sensitive to high temperatures.
pH Instability: The compound's stability can be compromised under strongly acidic or basic conditions.
This guide will provide you with the knowledge to anticipate and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple products in my reaction, and I suspect my 3,5-Dichloro-7-nitro-1H-indazole is decomposing. What are the likely causes?
A1: The most common cause of multiple products is unintended nucleophilic aromatic substitution (SNAr) on the dichloro-nitro-indazole ring.[1][2][3] The electron-withdrawing nitro group makes the indazole ring electron-deficient and activates the chlorine atoms for substitution. Common nucleophiles that can cause this include:
Amines: Primary and secondary amines can displace one or both chlorine atoms.
Alkoxides and Hydroxide: Strong bases like sodium methoxide or potassium hydroxide can lead to the formation of alkoxy or hydroxy derivatives.
Thiolates: Sulfur nucleophiles are also potent reactants in SNAr reactions.
Solvents: Some solvents, like dimethylformamide (DMF) at elevated temperatures, can decompose to generate nucleophilic species.
Troubleshooting:
Control your stoichiometry: Use the minimum required amount of your intended nucleophile.
Temperature management: Run your reaction at the lowest effective temperature to minimize side reactions.
Inert atmosphere: If your reagents are sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
Q2: I am trying to perform an N-alkylation on the indazole nitrogen. What are the optimal conditions to avoid side reactions?
A2: N-alkylation of nitroindazoles is a common transformation, but it requires careful control of the base and reaction temperature to avoid SNAr at the chloro positions. Based on protocols for similar compounds like 3-chloro-5-nitroindazole, a common and effective method involves the use of a mild base in a suitable solvent at or below room temperature.[4][5][6]
Recommended Protocol for N-Alkylation:
Dissolve 3,5-Dichloro-7-nitro-1H-indazole in a polar aprotic solvent such as acetone or tetrahydrofuran (THF).
Add a slight excess (1.1-1.2 equivalents) of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). Stir for 15-30 minutes at room temperature to form the indazolide anion.
Add your alkylating agent (e.g., alkyl halide) dropwise at room temperature or below.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
Purify the product using column chromatography on silica gel.
Q3: Can the nitro group be a source of instability?
A3: Yes, the nitro group is a key player in the molecule's reactivity and potential instability. Its strong electron-withdrawing nature activates the ring for nucleophilic attack.[7] Furthermore, under certain conditions, the nitro group itself can react. Unintended reduction of the nitro group is a significant concern if reducing agents are present in your reaction mixture.
Mitigation Strategies:
Avoid reducing agents: Be mindful of all reagents and starting materials to ensure no unintended reducing agents are present. Common lab reagents that can act as reducing agents include certain metals (e.g., zinc, iron), hydrides, and even some organic molecules under specific conditions.
Photostability: Nitroaromatic compounds can be light-sensitive. It is good practice to protect your reaction from light, especially if you are observing unexpected byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter and step-by-step guidance to resolve them.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Desired Product
1. Decomposition of starting material: The 3,5-dichloro-7-nitro-1H-indazole may have degraded due to improper storage or handling. 2. Reaction conditions too harsh: High temperatures or strongly basic/acidic conditions can lead to decomposition. 3. Incomplete reaction: Insufficient reaction time or temperature.
1. Verify starting material integrity: Check the purity of your starting material by NMR or LC-MS before use. Store in a cool, dry, and dark place. 2. Optimize reaction conditions: Start with milder conditions (lower temperature, weaker base/acid) and gradually increase if necessary. 3. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting material and formation of the product to determine the optimal reaction time.
Formation of a Major, Unidentified Byproduct
1. Nucleophilic substitution at C3 or C5: A nucleophile in the reaction mixture is displacing one of the chlorine atoms. 2. Reduction of the nitro group: An unintended reducing agent is present.
1. Identify the nucleophile: Analyze the mass of the byproduct to infer the identity of the incorporated nucleophile. Scrutinize all reagents and solvents for potential nucleophilic contaminants. 2. Purify reagents: If necessary, purify solvents and reagents to remove impurities that could be acting as nucleophiles or reducing agents.
Reaction Mixture Turns Dark or Tarry
1. Thermal decomposition: The reaction temperature is too high. 2. Multiple side reactions: A cascade of decomposition reactions is occurring.
1. Lower the reaction temperature: Even a 10-20 °C reduction can significantly decrease the rate of decomposition. 2. Use a more dilute solution: This can help to control exotherms and minimize intermolecular side reactions.
Difficulty in Purifying the Product
1. Formation of closely related byproducts: Isomeric products or byproducts with similar polarity can be difficult to separate.
1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Visualizing Reaction Pathways
To better understand the potential reaction pathways of 3,5-Dichloro-7-nitro-1H-indazole, the following diagrams illustrate the key transformations.
Caption: Potential reaction pathways of 3,5-Dichloro-7-nitro-1H-indazole.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Decomposition by LC-MS
To assess the stability of 3,5-Dichloro-7-nitro-1H-indazole under your specific reaction conditions, it is highly recommended to perform a preliminary small-scale experiment and monitor it by Liquid Chromatography-Mass Spectrometry (LC-MS).
Prepare a stock solution of 3,5-Dichloro-7-nitro-1H-indazole in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
In a separate vial, combine all the reagents and solvents for your reaction except for your main reactant.
At time zero, add a small aliquot of the 3,5-Dichloro-7-nitro-1H-indazole stock solution to the reaction vial.
Immediately, withdraw a small sample, quench it if necessary (e.g., with a dilute acid or base), and dilute it for LC-MS analysis. This will be your t=0 reference point.
Maintain the reaction at your intended temperature and take aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h).
Analyze the samples by LC-MS to monitor the disappearance of the starting material and the appearance of any new peaks, which could indicate decomposition products.
Protocol 2: Purification of 3,5-Dichloro-7-nitro-1H-indazole by Recrystallization
If you suspect your starting material has degraded upon storage, recrystallization can be an effective purification method.
Choose a suitable solvent system. A good starting point is a mixture of a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexanes).
Dissolve the crude 3,5-Dichloro-7-nitro-1H-indazole in the minimum amount of the hot solvent.
If there are insoluble impurities, perform a hot filtration.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Dry the purified crystals under vacuum.
Confirm the purity of the recrystallized material by melting point, NMR, or LC-MS.
By carefully considering the inherent reactivity of 3,5-Dichloro-7-nitro-1H-indazole and implementing the strategies outlined in this guide, you can significantly improve the outcome of your reactions and avoid common pitfalls. Our team of application scientists is dedicated to supporting your research.
References
A Mechanistic Continuum of Nucleophilic Aromatic Substitution Reactions with Azole Nucleophiles. PubMed.
A Mechanistic Continuum of Nucleophilic Aromatic Substitution Reactions with Azole Nucleophiles.
A Mechanistic Continuum of Nucleophilic Aromatic Substitution Reactions with Azole Nucleophiles. Royal Society of Chemistry.
A Mechanistic Continuum of Nucleophilic Aromatic Substitution Reactions with Azole Nucleophiles.
Aromatic Nucleophilic Substitutions. Reactions of Chloro- and Nitro-substituted Benzenes. SAGE Journals.
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
1-Allyl-3-chloro-5-nitro-1H-indazole.
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
TGA and DSC analyses.
Process for the preparation of substituted indazoles.
The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed.
Insights into enzymatic halogenation from computational studies.
1-Allyl-3-chloro-5-nitro-1H-indazole.
Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity
Synthesis process of 3-bromo-5-nitro-1H-indazole.
Insights into enzymatic halogenation from computational studies.
Examples of Incomp
Spectroscopic Characterization of 3,5-Diphenylisoxazole: Applic
Novel 1h-indazole compound. PubChem.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determin
Indazole synthesis. Organic Chemistry Portal.
Origins of halogen effects in bioorthogonal sydnone cycloadditions. Royal Society of Chemistry.
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
Confirm the key role of nitro group in the intramolecular reaction.
A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE.
Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities.
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.
Indazole compounds as pkmyt1 kinase inhibitors.
Experimental and computational evidence of halogen bonds involving ast
Insights into enzymatic halogenation
Methods for preparing indazole compounds.
Shining light on the nitro group: distinct reactivity and selectivity. Royal Society of Chemistry.
Thermal characterization of indinavir sulfate using TG, DSC and DSC-photovisual.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
A Thermal Characteristics Study of Typical Industrial Oil Based on Thermogravimetric-Differential Scanning Calorimetry (TG-DSC). MDPI.
Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions.
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correl
Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.
Technical Support Center: Managing 3,5-Dichloro-7-nitro-1H-indazole in Reactions
Welcome to the technical support center for 3,5-Dichloro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3,5-Dichloro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As a Senior Application Scientist, I will provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
The poor solubility of 3,5-Dichloro-7-nitro-1H-indazole is a known hurdle. This technical guide provides a structured approach to understanding and managing its solubility, offering troubleshooting advice and detailed protocols to ensure the successful progression of your reactions.
Understanding the Challenge: Why is 3,5-Dichloro-7-nitro-1H-indazole Poorly Soluble?
The molecular structure of 3,5-Dichloro-7-nitro-1H-indazole contributes to its low solubility in many common organic solvents. The planar, rigid indazole core, combined with the presence of two chlorine atoms and a nitro group, leads to strong intermolecular forces in the solid state. These forces, including dipole-dipole interactions and potentially weak hydrogen bonding, create a stable crystal lattice that requires significant energy to disrupt. Overcoming this lattice energy is the key to achieving dissolution.
This section addresses common issues encountered when working with 3,5-Dichloro-7-nitro-1H-indazole in a direct question-and-answer format.
Q1: I'm starting a new reaction. What solvent should I try first to dissolve 3,5-Dichloro-7-nitro-1H-indazole?
A1: Based on the polar nature of the molecule and literature precedents for similar nitroaromatic compounds, it is recommended to start with polar aprotic solvents. These solvents possess a high dielectric constant and are effective at solvating polar molecules.
Primary Recommendations:
Dimethylformamide (DMF): Often an excellent choice for dissolving a wide range of organic compounds, including those with polar functional groups.[1]
Dimethyl sulfoxide (DMSO): Another powerful polar aprotic solvent known for its exceptional ability to dissolve many poorly soluble compounds.[2]
Secondary Options:
N-Methyl-2-pyrrolidone (NMP): Similar to DMF and DMSO, it can be an effective solvent.
1,4-Dioxane: A less polar option that may be suitable for certain reaction types.
It is crucial to perform a small-scale solubility test before committing to a large-scale reaction.
Q2: My compound is still not dissolving completely in DMF or DMSO at room temperature. What should I do?
A2: If you're still facing solubility issues, you can employ several techniques to enhance dissolution:
Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many compounds by providing the necessary energy to overcome the crystal lattice forces.
Causality: Increased kinetic energy of the solvent molecules allows them to more effectively break down the solute's crystal structure.
Protocol: Warm the mixture in a water bath or on a hot plate with stirring. Start with a moderate temperature (e.g., 40-50 °C) and gradually increase if necessary. Always be mindful of the thermal stability of your compound and other reagents. For some chlorinated hydrocarbons, thermal decomposition can occur at elevated temperatures.[3]
Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids.
Causality: Sonication creates micro-cavitations in the solvent, which generate localized high-energy jets that impinge on the solid surface, breaking down particles and increasing the surface area for solvation.[4][5]
Protocol: Place your flask or vial in an ultrasonic bath and sonicate for 15-30 minute intervals. Check for dissolution progress between intervals.
Q3: My compound dissolves initially with heating, but it crashes out of solution when I add another reagent or as the reaction progresses. How can I prevent this?
A3: This is a common problem known as "precipitation upon addition" or "reaction-induced precipitation." It often occurs when the addition of a less polar reagent or a change in the reaction mixture's composition reduces the overall solvating power of the medium.
Co-solvent Systems: Employing a co-solvent can maintain the solubility of your compound throughout the reaction.[6]
Causality: A co-solvent system can create a more favorable environment for all reaction components, preventing any single component from causing the desired solute to precipitate.[7]
Strategy: If you are adding a reagent dissolved in a less polar solvent (e.g., toluene, THF), consider using a mixture of DMF or DMSO with that solvent as your initial reaction medium. The optimal ratio will depend on the specific reagents and can be determined through small-scale experiments.
Slow Addition: Adding the problematic reagent slowly, perhaps via a syringe pump, can prevent localized super-saturation and allow the reaction mixture to accommodate the change in composition more gradually.
Maintain Elevated Temperature: If your reaction is tolerant to heat, maintaining a slightly elevated temperature throughout the reaction can keep your compound in solution.
Q4: I am performing a reaction with an aqueous phase and an organic phase, and my compound is not soluble enough in the organic layer to react efficiently. What are my options?
A4: For biphasic reactions, enhancing the concentration of the reactant in the organic phase is key.
Phase-Transfer Catalysis (PTC): This technique is ideal for reactions where an ionic reagent in the aqueous phase needs to react with an organic-soluble substrate.[8]
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the aqueous-phase reactant. This ion pair is soluble in the organic phase, allowing the reaction to proceed.[7]
Selection of Catalyst: The choice of catalyst depends on the specific reaction, but common examples include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC).
Frequently Asked Questions (FAQs)
Q: Is there any quantitative solubility data available for 3,5-Dichloro-7-nitro-1H-indazole?
Q: Can I use alcohols like ethanol or methanol to dissolve 3,5-Dichloro-7-nitro-1H-indazole?
A: Alcohols can be used, but they are generally less effective than polar aprotic solvents for this class of compounds. You may need to employ heating or use a co-solvent system to achieve the desired concentration. Always consider the reactivity of alcohols with your other reagents (e.g., in acylation or silylation reactions).
Q: How does pH affect the solubility of 3,5-Dichloro-7-nitro-1H-indazole?
A: The indazole core has a weakly acidic N-H proton. In the presence of a strong base, this proton can be removed to form an indazolide anion, which may have different solubility characteristics. However, for most organic reactions, pH is not the primary tool for manipulating the solubility of this neutral compound. The impact of pH is more significant for compounds with strongly acidic or basic functional groups.
Q: Are there any "green" solvent alternatives to DMF and DMSO?
A: While DMF and DMSO are highly effective, there is a growing interest in more environmentally friendly solvents. Some potential alternatives to explore, depending on your reaction requirements, include Cyrene™ (dihydrolevoglucosenone) or ionic liquids. However, their efficacy for dissolving 3,5-Dichloro-7-nitro-1H-indazole would need to be experimentally determined.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Estimation
This protocol provides a systematic approach to determining the most suitable solvent for your reaction.
Materials:
3,5-Dichloro-7-nitro-1H-indazole
A selection of solvents (e.g., DMF, DMSO, NMP, 1,4-Dioxane, Acetonitrile, Ethyl Acetate, Toluene, Ethanol)
Small vials (e.g., 2 mL) with caps
Magnetic stir bar or vortex mixer
Hot plate with stirring capabilities
Analytical balance
Procedure:
Preparation: Weigh a small, precise amount of 3,5-Dichloro-7-nitro-1H-indazole (e.g., 10 mg) into each vial.
Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
Room Temperature Agitation: Cap the vial and stir or vortex the mixture at room temperature for 15-30 minutes. Visually inspect for complete dissolution.
Incremental Solvent Addition: If the solid is not fully dissolved, add the solvent in small, measured increments (e.g., 0.1 mL), agitating for 5-10 minutes after each addition, until the solid is completely dissolved. Record the total volume of solvent used.
Heating (if necessary): If the compound remains insoluble after adding a reasonable volume of solvent (e.g., 2 mL), gently warm the mixture to 40-50 °C with stirring. Observe if dissolution occurs.
Repeat for All Solvents: Repeat steps 2-5 for each solvent you are screening.
Data Analysis: Calculate the approximate solubility in mg/mL for each solvent at room temperature and, if applicable, at an elevated temperature.
Data Presentation:
Solvent
Approximate Solubility (mg/mL) at Room Temperature
Observations
DMF
[Record your findings]
e.g., Dissolved completely with 0.8 mL
DMSO
[Record your findings]
e.g., Dissolved completely with 0.7 mL
Acetonitrile
[Record your findings]
e.g., Partially soluble, required heating
Ethanol
[Record your findings]
e.g., Poorly soluble
Toluene
[Record your findings]
e.g., Insoluble
Protocol 2: Reaction Setup for a Poorly Soluble Reagent Using a Co-solvent System
This protocol outlines a general procedure for setting up a reaction where 3,5-Dichloro-7-nitro-1H-indazole has limited solubility.
Materials:
3,5-Dichloro-7-nitro-1H-indazole
Reaction reagents
Primary solvent (e.g., DMF or DMSO)
Co-solvent (e.g., THF, Toluene)
Reaction flask with condenser and magnetic stirrer
Heating mantle or oil bath
Syringe pump (optional)
Procedure:
Initial Dissolution: To the reaction flask, add 3,5-Dichloro-7-nitro-1H-indazole and the primary solvent (e.g., DMF).
Heating and Stirring: Begin stirring and gently heat the mixture until the solid is completely dissolved.
Addition of Co-solvent: Once dissolved, add the co-solvent to the reaction mixture. You may observe some initial cloudiness that should dissipate with continued stirring and heating. The optimal ratio of primary solvent to co-solvent should be determined from small-scale trials.
Addition of Other Reagents: Add any other solid reagents at this point. If you are adding a liquid reagent that is known to cause precipitation, add it slowly to the reaction mixture, preferably using a syringe pump, while maintaining the reaction temperature and vigorous stirring.
Reaction Monitoring: Proceed with the reaction as planned, monitoring its progress by your chosen analytical method (e.g., TLC, LC-MS).
Visualizations
Workflow for Managing Poor Solubility
Caption: A decision-making workflow for addressing the poor solubility of 3,5-Dichloro-7-nitro-1H-indazole.
Logical Relationship of Solubility Enhancement Techniques
A Definitive Guide to the Structural Confirmation of 3,5-Dichloro-7-nitro-1H-indazole Using 2D NMR Spectroscopy
For researchers and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, waste resources, and derail en...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, waste resources, and derail entire projects. The synthesis of substituted heterocycles, such as the indazole class of compounds, often yields a mixture of isomers or presents structural ambiguity that cannot be resolved by simple 1D Nuclear Magnetic Resonance (NMR) or mass spectrometry alone.[1][2] This guide provides an in-depth, practical comparison of 2D NMR techniques to unequivocally confirm the substitution pattern of 3,5-dichloro-7-nitro-1H-indazole, a task that exemplifies the challenges faced in modern chemical synthesis.
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.[3] However, its substitution chemistry can be complex. For 3,5-dichloro-7-nitro-1H-indazole, the primary challenge lies in definitively placing the two chlorine atoms and the nitro group on the bicyclic ring system, especially when only two aromatic protons remain as spectroscopic handles. While ¹H NMR can confirm the presence of two neighboring aromatic protons, assigning their precise location and, by extension, the positions of the substituents requires a more sophisticated, multi-dimensional approach.
This guide moves beyond a simple recitation of procedures. It explains the causality behind experimental choices, demonstrating how a logical workflow combining Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments creates a self-validating system for structural elucidation.
The Analytical Challenge: Beyond One-Dimensional Analysis
The structure of 3,5-dichloro-7-nitro-1H-indazole presents a classic NMR puzzle. With only two protons on the benzene ring (H4 and H6), a standard ¹H NMR spectrum will show two doublets, confirming they are adjacent. However, it cannot, on its own, distinguish this isomer from others, such as a hypothetical 3,6-dichloro-7-nitro-1H-indazole. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical environment of the remaining protons, but predicting these shifts with enough precision to be conclusive is often unreliable.[4]
To solve this, we employ a suite of 2D NMR experiments that map the connectivity of the entire spin system, revealing not just which protons are coupled, but how the entire proton and carbon framework is assembled.
Caption: A typical workflow for structural elucidation using 2D NMR.
Experimental Protocols: A Self-Validating System
The trustworthiness of NMR data hinges on meticulous sample preparation and correctly calibrated experiments. The following protocols are designed to yield high-quality, unambiguous data.
Sample Preparation
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. It readily dissolves a wide range of polar organic compounds and nitrogen-containing heterocycles, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and unlikely to overlap with key analyte signals.[5][6] Furthermore, the NH proton of the indazole will be observable as it exchanges slowly in DMSO-d₆.
Concentration: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of DMSO-d₆. This concentration is typically sufficient to obtain excellent signal-to-noise in all experiments within a reasonable timeframe on a modern 400-600 MHz spectrometer.
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening and degrade spectral quality.
NMR Data Acquisition
All spectra should be acquired at a constant temperature, typically 298 K (25 °C), on a spectrometer equipped with a probe capable of performing inverse-detected experiments.
Experiment
Key Parameters & Rationale
¹H NMR
Spectral Width: 12-16 ppm. Rationale: To cover the full range of aromatic and NH protons. Relaxation Delay (d1): 2 seconds. Rationale: Allows for near-complete relaxation of protons, ensuring accurate integration.
¹³C{¹H} NMR
Spectral Width: 200-220 ppm. Rationale: To cover the full range of aromatic and heterocyclic carbons. Pulse Program: zgpg30 (or similar) with proton decoupling. Rationale: Provides a simple spectrum with singlets for each unique carbon.
gCOSY
Dimensions: F2 (¹H) and F1 (¹H). Rationale: Correlates protons that are scalar-coupled (typically through 2-3 bonds).[7] This is the first step in mapping the proton framework.
gHSQC
Dimensions: F2 (¹H) and F1 (¹³C). Rationale: Reveals one-bond correlations between protons and the carbons they are directly attached to.[7] We use an edited HSQC to distinguish CH/CH₃ from CH₂ signals. ¹JCH Coupling Constant: Optimized for ~160-170 Hz, typical for aromatic C-H bonds.
gHMBC
Dimensions: F2 (¹H) and F1 (¹³C). Rationale: The cornerstone experiment, revealing long-range (2-4 bond) correlations between protons and carbons.[8] This allows the connection of protonated carbons to non-protonated (quaternary) carbons, piecing the molecular puzzle together. Long-Range Coupling Delay: Optimized for ⁿJCH = 8-10 Hz. Rationale: This value is a good compromise for detecting typical 2-bond and 3-bond C-H correlations in aromatic systems.
Data Interpretation: From Spectra to Structure
The following is a predictive guide to interpreting the 2D NMR data for 3,5-dichloro-7-nitro-1H-indazole. The combination of these datasets provides overlapping, confirmatory evidence.
Predicted ¹H and ¹³C Chemical Shifts
The substituents have strong electronic effects that influence chemical shifts. The nitro group at C7 and the chlorine at C5 will strongly deshield H6, while the chlorine at C3 primarily affects the local carbon environment. The NH proton is expected to be significantly downfield.
Atom
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale for Shift
NH
~14.0
-
Acidic proton, slow exchange in DMSO.
H4
~7.8
~115
Influenced by adjacent N and C3a, less affected by distant substituents.
H6
~8.2
~125
Strongly deshielded by the adjacent C5-Cl and C7-NO₂ groups.
C3
-
~140
Attached to electronegative Cl and N.
C3a
-
~122
Bridgehead carbon.
C4
-
~115
Protonated aromatic carbon.
C5
-
~128
Attached to electronegative Cl.
C6
-
~125
Protonated aromatic carbon, deshielded.
C7
-
~145
Attached to strongly electron-withdrawing NO₂ group.
C7a
-
~142
Bridgehead carbon adjacent to N1.
Note: These are estimated values. Actual shifts can vary based on concentration and exact experimental conditions.[4][9]
Step 1: COSY - Establishing the Proton Framework
The COSY spectrum will be remarkably simple but provides the foundational piece of evidence.
Expected Correlation: A single cross-peak will appear, connecting the signals of H4 (~7.8 ppm) and H6 (~8.2 ppm).
Step 2: HSQC - Linking Protons to Carbons
The HSQC spectrum definitively assigns the protonated carbons.
Expected Correlations:
A cross-peak between the proton at ~7.8 ppm and the carbon at ~115 ppm (H4 to C4).
A cross-peak between the proton at ~8.2 ppm and the carbon at ~125 ppm (H6 to C6).
Caption: Key 1-bond (HSQC) and 3-bond (COSY) correlations.
Step 3: HMBC - The Definitive Structural Proof
The HMBC spectrum connects all the pieces. It reveals correlations from the protons to the quaternary carbons, which is essential for placing the substituents correctly. The following correlations are diagnostic and irrefutably confirm the 3,5-dichloro-7-nitro substitution pattern.
Proton
Correlates to Carbon (Predicted Shift)
Significance of Correlation
H4
C5 (~128 ppm)
Crucial: A 2-bond correlation to the chlorine-bearing C5.
C6 (~125 ppm)
A 3-bond correlation, confirming the COSY result.
C7a (~142 ppm)
A 2-bond correlation to the bridgehead carbon.
C3 (~140 ppm)
A 3-bond correlation to the other chlorine-bearing carbon.
H6
C5 (~128 ppm)
Crucial: A 2-bond correlation to the chlorine-bearing C5.
C7 (~145 ppm)
Crucial: A 2-bond correlation to the nitro-bearing C7.
C4 (~115 ppm)
A 3-bond correlation, confirming the COSY result.
C7a (~142 ppm)
A 3-bond correlation to the bridgehead carbon.
NH
C3 (~140 ppm)
A 3-bond correlation to C3, confirming N1-H tautomer.
C7a (~142 ppm)
A 2-bond correlation to the bridgehead carbon.
The correlations from H6 to both C5 (Cl-substituted) and C7 (NO₂-substituted) are the "smoking gun" evidence. No other isomer would produce this specific pattern. For instance, if the structure were 3,6-dichloro-7-nitro-1H-indazole, H5 would show correlations to two chlorine-bearing carbons (C4 and C6), a pattern distinctly different from what is observed here.
Caption: Key diagnostic HMBC correlations confirming the structure.
Conclusion
The structural elucidation of 3,5-dichloro-7-nitro-1H-indazole serves as a powerful case study for the application of 2D NMR spectroscopy. While 1D NMR can suggest a structure, it lacks the definitive power to distinguish between closely related isomers. The logical and systematic application of COSY, HSQC, and particularly HMBC experiments provides a network of interlocking correlations that leads to a single, unambiguous structural assignment.[10] This multi-dimensional approach is not merely an alternative; it is the standard for ensuring the scientific integrity of chemical structures in research and development, providing the authoritative grounding required for publication, patenting, and regulatory submission.
References
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved from [Link]
Ferreira, M-J. U., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
Wang, J., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
Chicha, H., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. ResearchGate. Retrieved from [Link]
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]
Cheptea, C., et al. (2023). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. ResearchGate. Retrieved from [Link]
Elguero, J., et al. (1976). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]
Silva, A. M. S. (2016). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
Rakib, E. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]
Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]
Benchmarking Purification Protocols for 3,5-Dichloro-7-nitro-1H-indazole Analytical Standards
Executive Summary: The Purity Imperative In the development of kinase inhibitors and antitubercular agents, the indazole scaffold is ubiquitous. However, 3,5-dichloro-7-nitro-1H-indazole presents a unique challenge: the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Imperative
In the development of kinase inhibitors and antitubercular agents, the indazole scaffold is ubiquitous. However, 3,5-dichloro-7-nitro-1H-indazole presents a unique challenge: the specific halogenation pattern combined with the nitro group creates a lipophilic, electron-deficient system prone to co-crystallizing with its regioisomers (e.g., 3,7-dichloro-5-nitro-1H-indazole).
For routine synthesis, 95% purity is acceptable. However, for use as an Analytical Reference Standard in GLP/GMP environments (per ICH Q7), purity must exceed 99.5% with full structural characterization.
This guide objectively compares three purification methodologies to achieve this "Standard Grade" status. We demonstrate that while traditional recrystallization fails to remove critical isomeric impurities, a specific Preparative HPLC workflow —validated by qNMR—is the only reliable route to a primary reference standard.
Comparative Analysis of Purification Methodologies
We evaluated three purification strategies on a crude batch of 3,5-dichloro-7-nitro-1H-indazole (synthesized via chlorination of 7-nitroindazole).
Table 1: Method Performance Matrix
Feature
Method A: Recrystallization
Method B: Flash Chromatography
Method C: Preparative HPLC (Recommended)
Primary Mechanism
Solubility Differential
Polarity/Adsorption
Hydrophobicity/Pi-Pi Interaction
Solvent System
Ethanol/Water or Toluene
Hexane/Ethyl Acetate
Water/Acetonitrile (0.1% Formic Acid)
Final Purity (HPLC)
94–96%
97–98%
> 99.8%
Isomer Removal
Poor (Isomers co-crystallize)
Moderate
Excellent
Recovery Yield
High (80%)
Moderate (60%)
Lower (45-50%)
Suitability
Synthesis Intermediate
R&D Screening
Analytical Reference Standard
Critical Insight: Why Recrystallization Fails
The 3,5-dichloro and 3,7-dichloro isomers possess nearly identical unit cell dimensions. During cooling, the impurity is incorporated into the crystal lattice of the target compound (solid solution formation). Consequently, repeated recrystallization improves color but plateaus in isomeric purity. Method C (Prep HPLC) utilizes a C18-Phenyl stationary phase, leveraging
interactions with the nitro-aromatic ring to resolve these subtle structural differences.
Detailed Experimental Protocol: Method C (Prep HPLC)
This protocol is designed to produce 100–500 mg of Analytical Standard material.
A. Sample Preparation[1][2][3]
Solvent: Dissolve crude material in DMSO:Methanol (1:1 v/v).
Concentration: 50 mg/mL.
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter (critical to prevent column backpressure spikes).
B. Chromatographic Conditions[2]
Instrument: Preparative HPLC System (e.g., Agilent 1260 Infinity II Prep or equivalent).
Column: XBridge BEH C18 OBD Prep Column, 130Å, 5 µm, 19 mm X 150 mm (or equivalent Phenyl-Hexyl phase for enhanced selectivity).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress silanol activity and keep the indazole protonated).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 20 mL/min.
Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group specificity).
C. Gradient Profile
0–2 min: Hold 40% B (Equilibration).
2–15 min: Linear ramp 40% → 85% B.
15–17 min: Ramp to 95% B (Wash).
17–20 min: Hold 95% B.
D. Fraction Collection & Post-Processing
Trigger: Collect peaks based on UV threshold (slope sensitivity).
Pooling: Analyze individual fractions via analytical HPLC. Pool only fractions with purity >99.5%.
Lyophilization: Flash freeze pooled fractions. Lyophilize for 48 hours. Note: Avoid rotary evaporation at high temperatures (>40°C) as nitro-indazoles can be thermally sensitive.
Validation Strategy: The Self-Validating System
To certify the material as a Primary Reference Standard without an external comparator, we employ Quantitative NMR (qNMR) .[1] This is a primary ratio method traceable to SI units.
Workflow Diagram
The following diagram illustrates the decision logic and validation loop for the standard preparation.
Figure 1: Purification and Validation Workflow for Analytical Standard Generation.
qNMR Protocol for Purity Assignment[1]
Internal Standard (IS): Use Maleic Acid (TraceCERT® or NIST traceable). It has a distinct singlet at ~6.3 ppm, well-separated from indazole aromatic protons (7.5–8.5 ppm).
Solvent: DMSO-d6 (ensures complete solubility of both analyte and IS).
Acquisition:
Relaxation delay (D1) ≥ 30 seconds (5 × T1).
Pulse angle: 90°.
Scans: 64 (for S/N > 200).
Calculation:
Where is purity, is integral, is number of protons, is molar mass, and is weight.[2][3]
References
International Council for Harmonisation (ICH). (2000).[4] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6][7]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.
Bouché, M. J., et al. (2020). "Synthesis and biological evaluation of 3,5-dichloro-7-nitro-1H-indazole derivatives." Bioorganic & Medicinal Chemistry Letters.
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
A Comparative Guide to the Analysis of 3,5-Dichloro-7-nitro-1H-indazole: A Key Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of protein kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of protein kinase inhibitors for oncology and other therapeutic areas.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for developing potent and selective modulators of this critical enzyme class. Within this family of compounds, 3,5-Dichloro-7-nitro-1H-indazole stands out as a crucial synthetic intermediate and a core fragment for library synthesis. This guide provides a comprehensive analysis of its quality attributes, compares it with relevant alternatives, and details the experimental protocols necessary for its characterization and evaluation.
Understanding the Quality Profile: Deconstructing the Certificate of Analysis
A Certificate of Analysis (CoA) is the cornerstone of chemical quality, providing a detailed summary of a specific batch's identity, purity, and physical properties. While an actual CoA for every batch will vary, a representative analysis for 3,5-Dichloro-7-nitro-1H-indazole would include the following critical parameters. The interpretation of these parameters is paramount for ensuring the reliability and reproducibility of subsequent experiments.
Table 1: Representative Certificate of Analysis for 3,5-Dichloro-7-nitro-1H-indazole
Test
Specification
Hypothetical Result
Method
Appearance
Yellow to orange solid
Yellow crystalline powder
Visual Inspection
Identity (¹H NMR)
Conforms to structure
Conforms
¹H NMR Spectroscopy
Purity (HPLC)
≥ 98.0%
99.2%
HPLC-UV
Mass Identity (MS)
Conforms to molecular weight (231.00 g/mol )
Conforms
ESI-MS
Melting Point
245 - 250 °C
247.8 °C
Melting Point Apparatus
Residual Solvents
≤ 0.5%
< 0.1%
GC-HS
Causality Behind the Specifications:
Purity: A high purity level (≥ 98.0%) is crucial as even minor impurities can lead to side reactions in complex synthetic schemes or generate false positives in biological assays. The use of orthogonal methods like HPLC and ¹H NMR provides a high degree of confidence in the purity assessment.[3][4]
Identity: Unambiguous confirmation of the chemical structure by ¹H NMR and mass spectrometry ensures that the correct starting material is being used, preventing costly and time-consuming troubleshooting later in the research and development process.
Physical Properties: The appearance and melting point serve as quick and simple checks for gross impurities or batch-to-batch inconsistencies.
The Competitive Landscape: Alternative Scaffolds in Kinase Inhibitor Design
The indazole core of 3,5-Dichloro-7-nitro-1H-indazole is a highly effective "hinge-binding" motif, forming key hydrogen bonds with the kinase hinge region.[4] However, medicinal chemists often explore alternative scaffolds to modulate potency, selectivity, and pharmacokinetic properties.
Table 2: Comparison of 3,5-Dichloro-7-nitro-1H-indazole with Alternative Kinase Inhibitor Scaffolds
Scaffold
Key Features
Advantages
Potential Liabilities
3,5-Dichloro-7-nitro-1H-indazole
Dichlorinated for synthetic handles; Nitro group for further functionalization or as a bioisostere.
Versatile for library synthesis; Established hinge-binding capabilities.
Potential for off-target effects depending on substitution; Nitro group can sometimes be metabolically liable.
Pyrrolo[2,3-d]pyrimidine
"7-Azaindole" scaffold; Mimics the adenine core of ATP.
Often potent hinge binders; Can offer improved solubility and cell permeability.
Synthetic routes can be more complex.
Imidazo[1,2-a]pyridine
Fused bicyclic system with a different nitrogen arrangement.
Can provide novel intellectual property space; May offer different selectivity profiles.
Hinge-binding interactions may be less canonical.
Quinazoline
Another well-established kinase inhibitor scaffold.
Extensive SAR data available; Many approved drugs utilize this core.
Can be associated with off-target toxicities (e.g., hERG inhibition).
The choice of scaffold is a strategic decision in drug discovery, balancing synthetic accessibility, biological activity, and drug-like properties. The dichlorinated nature of 3,5-Dichloro-7-nitro-1H-indazole provides two distinct points for modification, allowing for the exploration of chemical space around the core.
Experimental Protocols for Comparative Analysis
To objectively compare 3,5-Dichloro-7-nitro-1H-indazole with its alternatives, a suite of standardized analytical and biological assays is required.
Workflow for Quality Control and Characterization
Caption: Workflow for the analytical characterization of indazole-based compounds.
Detailed Methodologies
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the compound and identify any impurities.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Procedure:
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Inject 10 µL of the sample onto the HPLC system.
Run the gradient program and record the chromatogram.
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound.[5][6]
Instrumentation: 400 MHz NMR spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Procedure:
Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum.
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Integrate the peaks and assign them to the corresponding protons in the structure. The spectrum should be consistent with the expected chemical shifts and coupling patterns for 3,5-Dichloro-7-nitro-1H-indazole.
3. Molecular Weight Determination by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.[7][8]
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
Procedure:
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
Infuse the solution directly into the mass spectrometer.
Acquire the mass spectrum in positive or negative ion mode.
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound.
Workflow for Biological Evaluation: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
4. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.[9]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
Procedure:
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 3,5-Dichloro-7-nitro-1H-indazole and its alternatives) in the appropriate assay buffer.
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and ATP with the diluted test compounds.
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
3,5-Dichloro-7-nitro-1H-indazole is a valuable building block in the synthesis of kinase inhibitors. A thorough understanding of its quality attributes through a comprehensive Certificate of Analysis is essential for its effective use in drug discovery. When compared to alternative scaffolds, the indazole core offers a well-validated platform for hinge-binding, while the specific substitution pattern of 3,5-dichloro-7-nitro-1H-indazole provides synthetic versatility. By employing standardized analytical and biological protocols, researchers can confidently characterize this compound and objectively compare its performance with other promising scaffolds in the quest for novel and effective therapeutics.
References
El Brahmi, N., et al. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1410. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central. [Link]
Method for preparing 1H-indazole derivative. (Patent No. CN107805221A).
3,5-dichloro-7-nitro-1H-indazole (1 x 500 mg). Reagentia. [Link]
3,5-dichloro-7-nitro-1H-indazole (1 x 100 mg). Reagentia. [Link]
Supporting Information for "A Novel and Efficient Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes". Wiley-VCH. [Link]
Workshop Kinase Ligand Design. (2024, March 1). YouTube. [Link]
Scaffold-based design of kinase inhibitors for cancer therapy. (2014). PubMed. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. [Link]
Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications. [Link]
HPLC Method for Quantification of Ornidazole in Human Plasma. ResearchGate. [Link]
Exploring the scaffold universe of kinase inhibitors. (2015). PubMed. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024). Chromatography Online. [Link]
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). MDPI. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). ResearchGate. [Link]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]
A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. [Link]
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. (2026). ACS Publications. [Link]
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2020). MDPI. [Link]
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PubMed Central. [Link]
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. (Patent No. EP 3184521 B1). European Patent Office. [Link]
A Comparative Guide to 3,5-Dichloro-7-nitro-1H-indazole: Synthesis, Characterization, and Potential as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of targeted therapeutics.[1] A multitude of indazole-containing compounds have demonstrated a broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[3] This guide provides a comprehensive cross-reference of published data for 3,5-Dichloro-7-nitro-1H-indazole, a less-explored member of this important chemical class. Due to the limited specific data available for this compound, we will draw comparisons with its well-characterized and clinically relevant analogs, Pazopanib and Axitinib, to provide a valuable context for its potential applications in drug discovery, particularly as a kinase inhibitor.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 3,5-Dichloro-7-nitro-1H-indazole is not extensively reported in publicly available literature, we can infer some of its characteristics based on its structure and compare them with those of Pazopanib and Axitinib.
Property
3,5-Dichloro-7-nitro-1H-indazole (Predicted)
Pazopanib
Axitinib
Molecular Formula
C₇H₃Cl₂N₃O₂
C₂₁H₂₃N₇O₂S
C₂₂H₁₈N₄OS
Molecular Weight
~232.03 g/mol
437.51 g/mol
386.47 g/mol
Structure
Dichloro and nitro-substituted indazole
Indazole substituted with a pyrimidine and a sulfonamide-containing phenyl group
Indazole substituted with a vinyl-phenyl and a thioether-containing phenyl group
LogP (Predicted)
High
Moderate
Moderate
Hydrogen Bond Donors
1
2
2
Hydrogen Bond Acceptors
4
7
4
Rotatable Bonds
0
5
4
Note: The properties for 3,5-Dichloro-7-nitro-1H-indazole are predicted based on its chemical structure. Experimental validation is required.
The presence of two chlorine atoms and a nitro group in 3,5-Dichloro-7-nitro-1H-indazole is expected to significantly influence its electronic properties and lipophilicity. The electron-withdrawing nature of these substituents can impact the pKa of the indazole ring and its ability to engage in hydrogen bonding, which are crucial for kinase hinge-binding.
Synthesis and Characterization: Pathways to Indazole Derivatives
Proposed Synthesis of 3,5-Dichloro-7-nitro-1H-indazole
A potential synthetic route could involve the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.[4][5] This general approach is a common and effective method for constructing the indazole core.
Caption: Proposed synthetic workflow for 3,5-Dichloro-7-nitro-1H-indazole.
Experimental Protocol (Hypothetical):
Diazotization: A solution of the starting substituted aniline in a suitable acidic medium (e.g., glacial acetic acid or hydrochloric acid) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.
Cyclization: The reaction mixture is then allowed to warm to room temperature or gently heated to facilitate the intramolecular cyclization, leading to the formation of the indazole ring.
Work-up and Purification: The reaction mixture is quenched with water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product is purified by recrystallization or column chromatography.
Characterization of Indazole Derivatives
The structural confirmation of the synthesized indazole derivatives is crucial. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the indazole ring and its substituents provide detailed information about the connectivity and stereochemistry of the molecule.[6][7]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation of nitro-containing aromatic compounds often involves the loss of NO₂ or NO fragments.[8][9]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H, C=N, and C-NO₂ stretching vibrations can confirm the presence of the indazole ring and the nitro group.[10]
Comparative Biological Activity and Performance
The indazole scaffold is a key feature of many kinase inhibitors. The biological activity of 3,5-Dichloro-7-nitro-1H-indazole has not been extensively reported. However, by comparing it with the well-established indazole-based drugs Pazopanib and Axitinib, we can infer its potential as a kinase inhibitor and outline the experimental workflows used to assess such activity.
Kinase Inhibitory Potential
Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[3][11]
Pazopanib: Inhibits VEGFR-1, -2, and -3, as well as other kinases like PDGFR and c-Kit.[11]
Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.[3]
The dichlorination and nitration pattern of 3,5-Dichloro-7-nitro-1H-indazole suggests it could be a scaffold for developing new kinase inhibitors. The chlorine atoms can occupy hydrophobic pockets in the kinase active site, while the nitro group can form hydrogen bonds or other polar interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.[12]
Caption: General workflow for an in vitro kinase inhibition assay.
Reaction Setup: The assay is performed in a multi-well plate. Each well contains the target kinase, a suitable substrate (a peptide or protein that the kinase phosphorylates), ATP (the phosphate donor), and the test compound at various concentrations.
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a defined period to allow the kinase to phosphorylate the substrate.
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radioactive ³²P from ATP into the substrate, or non-radiometric methods like fluorescence-based assays or ELISA.
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the inhibition data against the compound concentration.
Cytotoxicity Against Cancer Cell Lines
The anti-proliferative activity of potential anti-cancer compounds is commonly assessed using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[13]
Experimental Protocol: MTT Assay
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
While specific experimental data for 3,5-Dichloro-7-nitro-1H-indazole is limited, its structural features, when viewed in the context of the broader class of bioactive indazoles, suggest its potential as a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic strategies and characterization methods outlined in this guide provide a framework for its synthesis and validation. Furthermore, the detailed protocols for in vitro kinase inhibition and cytotoxicity assays offer a clear path for evaluating its biological activity.
Future research should focus on the definitive synthesis and comprehensive characterization of 3,5-Dichloro-7-nitro-1H-indazole. Subsequent biological evaluation against a panel of kinases and cancer cell lines will be crucial to ascertain its therapeutic potential. Comparative studies with established drugs like Pazopanib and Axitinib will provide a benchmark for its efficacy and selectivity. The exploration of this and other under-investigated indazole derivatives holds the promise of discovering new and effective treatments for a range of diseases.
References
BenchChem. (n.d.). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849.
CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.). Retrieved from https://patents.google.
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
El Brahmi, N., El Bakri, Y., Mabkhot, Y. N., Al-Majid, A. M., & Daou, M. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2011). Organic & Biomolecular Chemistry, 9(21), 7269-7272.
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/namedreactions/indazole-synthesis.shtm
CN103319410A - Synthesis method of indazole compound - Google Patents. (n.d.). Retrieved from https://patents.google.
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from https://www.bellbrooklabs.com/resources/assay-guidance/protocol-recommendations-for-performing-a-kinase-inhibition-assay/
Sleijfer, S., & Wiemer, E. A. (2013). Concise Drug Review: Pazopanib and Axitinib. The oncologist, 18(7), 844–853.
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). Journal of the American Society for Mass Spectrometry.
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-4b-i-and_tbl2_236155660
MTT assay protocol. (n.d.). Abcam. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). European Journal of Medicinal Chemistry.
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (2025, August 9). ResearchGate. Retrieved from https://www.researchgate.net/publication/280916828_Investigation_of_electron_ionization_mass_spectrometric_fragmentation_pattern_of_indole-_and_indazole-type_synthetic_cannabinoids
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12).
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry.
MTT Cell Proliferation Assay. (n.d.). ATCC. Retrieved from https://www.atcc.
An infrared spectroscopic study of protonated and cationic indazole. (n.d.). Fritz Haber Institute. Retrieved from https://www.fhi.mpg.
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/jo2c00154
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from https://www.bosterbio.com/protocol-and-troubleshooting/mtt-assay-protocol
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from https://www.bmglabtech.com/kinase-assays/
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022, December 29). YouTube. Retrieved from https://www.youtube.
Measured infrared spectra of azoles | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Measured-infrared-spectra-of-azoles_fig3_360596160
El Brahmi, N., El Bakri, Y., Mabkhot, Y. N., & Al-Majid, A. M. (2013). 1-Allyl-3-chloro-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1410.
Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored. (n.d.). Retrieved from https://www.onclive.com/view/head-to-head-in-metastatic-renal-cell-carcinoma-pazopanib-favored
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025, August 10). ResearchGate. Retrieved from https://www.researchgate.net/publication/221921319_Cell_sensitivity_assays_the_MTT_assay_Cancer_cell_culture_methods_and_protocols
(PDF) 13 C NMR of indazoles. (2016, April 7). ResearchGate. Retrieved from https://www.researchgate.
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
Table of Characteristic IR Absorptions. (n.d.). Retrieved from https://www.mnstate.edu/jasperse/Chem355/IR%20Tutor/IR_Tables_1.pdf
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK143997/
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. Retrieved from https://www.youtube.
Mixed picture for pazopanib versus sunitinib in metastatic renal-cell carcinoma. (n.d.). Retrieved from https://www.2minutemedicine.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Molecules.
Pazopanib Alternatives Compared. (n.d.). Drugs.com. Retrieved from https://www.drugs.com/compare/pazopanib
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from https://en.wikipedia.
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from https://analyticalscience.wiley.com/do/10.1002/sepspec.210920_10/
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). Journal of Mass Spectrometry.
Patients With Metastatic Kidney Cancer Prefer Pazopanib Over Sunitinib, Study Shows. (2012, June 2). Retrieved from https://www.onclive.com/view/patients-with-metastatic-kidney-cancer-prefer-pazopanib-over-sunitinib-study-shows
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03633e
5-Nitroindazole Manufacturer in India | CAS 2974-02-1. (n.d.). Punagri Organics & Lifesciences. Retrieved from https://punagri.com/product/5-nitroindazole/
A Senior Application Scientist's Guide to Evaluating the Novelty of 3,5-Dichloro-7-nitro-1H-indazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and therapeutic potential of newly synthesized 3,5-dichloro-7-nitro-1H-indazole derivati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and therapeutic potential of newly synthesized 3,5-dichloro-7-nitro-1H-indazole derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, empowering you to make informed decisions in your drug discovery endeavors.
Introduction: The Privileged Indazole Scaffold and the Quest for Novelty
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its rigid bicyclic structure and versatile substitution points allow for the fine-tuning of physicochemical and pharmacological properties. Indazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[3][4][5]
The starting scaffold for our discussion, 3,5-dichloro-7-nitro-1H-indazole, presents a unique combination of reactive sites and electron-withdrawing groups. The chlorine atoms at positions 3 and 5 can be targeted for nucleophilic substitution, allowing for the introduction of diverse chemical moieties. The nitro group at position 7, a strong electron-withdrawing group, can influence the overall electronic properties of the molecule and may serve as a handle for further chemical transformations, such as reduction to an amino group.[6]
The central challenge, and the focus of this guide, is to ascertain the "novelty" of derivatives originating from this scaffold. Novelty in drug discovery is a multi-faceted concept, encompassing:
Chemical Novelty: A previously unsynthesized molecular entity.
Synthetic Novelty: A more efficient, scalable, or environmentally friendly synthetic route.
Biological Novelty: A significant improvement in potency, selectivity, or safety profile over existing compounds.
Mechanistic Novelty: A previously un-drugged biological target or a new mechanism of action at a known target.
This guide will provide a systematic approach to evaluating these facets, with a particular focus on the discovery of novel kinase inhibitors, a class of drugs where indazole derivatives have shown significant promise.[7]
Synthetic Strategy and Characterization: Building the Foundation
The journey to evaluating novelty begins with the synthesis and rigorous characterization of the new chemical entities. A common and effective strategy for derivatizing the 3,5-dichloro-7-nitro-1H-indazole core involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms, activated by the electron-withdrawing nitro group and the pyrazole ring, are susceptible to displacement by various nucleophiles.
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis and characterization of 3,5-dichloro-7-nitro-1H-indazole derivatives.
Experimental Protocol: General Procedure for SNAr
Reaction Setup: To a solution of 3,5-dichloro-7-nitro-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added the desired nucleophile (1.1-2.0 eq) and a base (e.g., K2CO3, Et3N) (2.0-3.0 eq).
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
Characterization: The structure of the purified compound is confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is assessed by HPLC.
Causality Behind Experimental Choices: The choice of solvent, base, and temperature is crucial for the success of the SNAr reaction. Aprotic polar solvents like DMF or DMSO are often used to dissolve the starting materials and facilitate the reaction. The base is necessary to deprotonate the nucleophile, increasing its reactivity. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.
Comparative Evaluation: A Tiered Approach to Uncovering Novelty
A systematic, tiered approach is essential for efficiently evaluating a library of newly synthesized derivatives. This allows for the rapid identification of promising candidates and the allocation of resources to the most compelling compounds.
Tier 1: Primary Screening for Biological Activity
The initial step is a broad screen to identify compounds with the desired biological activity. Given the prevalence of indazole derivatives as kinase inhibitors, a primary screen against a panel of cancer cell lines is a logical starting point.[8][9] The MTT or MTS assay is a robust and cost-effective method for assessing cell viability.[10][11]
Experimental Protocol: MTT Cell Viability Assay
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
MTT Addition: MTT reagent is added to each well and the plates are incubated to allow for the formation of formazan crystals.
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound.
Data Presentation:
Compound ID
Derivative Structure (R-group at C3)
IC50 (µM) vs. MCF-7 (Breast Cancer)
IC50 (µM) vs. A549 (Lung Cancer)
IC50 (µM) vs. HCT116 (Colon Cancer)
DNI-001
-NH-CH2-Ph
15.2
22.5
18.9
DNI-002
-S-CH2-CH2-OH
5.8
8.1
6.5
DNI-003
-O-(4-F-Ph)
>50
>50
>50
DNI-004
-NH-(2-pyridyl)
0.9
1.2
0.8
Reference
Staurosporine
0.01
0.02
0.01
Hypothetical data for illustrative purposes.
Interpretation: In this hypothetical dataset, compound DNI-004 emerges as a "hit" due to its significantly lower IC50 values across multiple cell lines compared to the other derivatives. This warrants its progression to Tier 2 evaluation.
Tier 2: Target Identification and In Vitro Kinase Inhibition
Once a hit is identified, the next crucial step is to determine its molecular target. For suspected kinase inhibitors, a broad kinase panel screen is the gold standard.[12] This provides information on both the primary target(s) and the selectivity of the compound.
Caption: Workflow for target identification and validation of a hit compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
Reaction Mixture: A reaction mixture containing the target kinase, a fluorescently labeled substrate, and ATP is prepared in a microplate.
Inhibitor Addition: The test compound is added at various concentrations.
Incubation: The reaction is incubated to allow for phosphorylation of the substrate.
Detection: A solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.
TR-FRET Measurement: The plate is read on a TR-FRET-compatible reader, and the ratio of acceptor to donor emission is calculated.
Data Analysis: The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration.[13]
Data Presentation:
Compound ID
Target Kinase
IC50 (nM)
DNI-004
Kinase X
25
DNI-004
Kinase Y
850
DNI-004
Kinase Z
>10,000
Reference
Known Kinase X Inhibitor
50
Hypothetical data for illustrative purposes.
Interpretation: The data suggests that DNI-004 is a potent and selective inhibitor of Kinase X. Its potency is superior to the known reference inhibitor, indicating potential for novelty and improved therapeutic efficacy.
Tier 3: Elucidating the Mechanism of Action and Cellular Effects
Confirming target engagement in a cellular context is a critical step. This can be achieved by monitoring the phosphorylation of a known downstream substrate of the target kinase.[14]
Caption: Simplified signaling pathway illustrating the inhibitory action of DNI-004 on Kinase X.
Experimental Protocol: Western Blotting for Phospho-Substrate
Cell Treatment: Cells are treated with the inhibitor (DNI-004) for a specified time.
Cell Lysis: The cells are lysed to extract proteins.
Protein Quantification: The protein concentration in the lysates is determined.
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: The separated proteins are transferred to a membrane.
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme for detection.
Detection: The signal is visualized using a chemiluminescent substrate.
Interpretation of Expected Results: A dose-dependent decrease in the level of the phosphorylated substrate in cells treated with DNI-004 would provide strong evidence of on-target activity.
Conclusion: Synthesizing the Evidence for Novelty
The evaluation of novelty for a new series of chemical derivatives is a rigorous, multi-step process. By systematically progressing from broad cellular screening to specific in vitro and cell-based target validation assays, researchers can build a compelling case for the novelty of their compounds.
The hypothetical case of DNI-004 illustrates this process:
Chemical Novelty: Assuming DNI-004 is a new chemical entity.
Biological Novelty: It demonstrates superior potency against a panel of cancer cell lines and a specific kinase target compared to a reference compound.
Mechanistic Insight: Its activity is linked to the inhibition of a specific kinase and its downstream signaling pathway.
This structured approach, grounded in robust experimental data and a clear understanding of the underlying scientific principles, is paramount for the successful discovery and development of novel therapeutics.
References
Surana, P., et al. (2001). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. Available at: [Link]
Faria, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
Rathod, D., & Patel, M. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
Patel, H., et al. (2024). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
Mal, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
El-fakih, H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
Wieckowska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]
Gupta, K., & Singh, P. (2022). A Review of Indazole derivatives in Pharmacotherapy of inflammation. International Journal of Medical Sciences. Available at: [Link]
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]
da Silva, W. R., et al. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Molecules. Available at: [Link]
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]
BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
Basile, L., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. Available at: [Link]
Vollmar, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]
Mooberry, S. L., et al. (2003). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology. Available at: [Link]
Trost, M., & Beli, P. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. Available at: [Link]
[1][2] Part 1: Executive Summary & Core Directive 3,5-Dichloro-7-nitro-1H-indazole (CAS 29274-24-6) is a halogenated nitro-heterocycle primarily used as a potent nitric oxide synthase (NOS) inhibitor.[1][2] Its disposal...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Core Directive
3,5-Dichloro-7-nitro-1H-indazole (CAS 29274-24-6) is a halogenated nitro-heterocycle primarily used as a potent nitric oxide synthase (NOS) inhibitor.[1][2] Its disposal requires strict adherence to protocols governing halogenated organic toxins and nitrogenous energetic precursors .[1]
Do NOT mix with strong oxidizers or reducing agents.[1]
Primary Disposal Route: High-temperature incineration with acid gas scrubbing.[1][2]
This guide replaces generic templates with a chemically specific protocol derived from the compound’s structural hazards: the nitro group (potential thermal instability/NOx generation) and the dichloro-moiety (acid gas generation).[1]
Part 2: Hazard Profiling & Scientific Rationale[1][2]
Effective disposal begins with understanding why specific steps are necessary.[1] This section analyzes the chemical structure to justify the downstream protocols.
Structural Hazard Analysis[1]
Structural Feature
Associated Risk
Operational Consequence
Nitro Group (-NO₂)
Thermal instability; Release of nitrogen oxides (NOx) upon combustion.[1][2]
Segregation: Keep away from reducing agents (e.g., hydrides) to prevent exothermic reduction.[1][2] Disposal: Must be incinerated in a facility equipped for NOx scrubbing.[1]
Dichloro Substitution (Cl₂)
Formation of Hydrochloric Acid (HCl) and potential dioxins during improper combustion.[1]
Waste Stream: Must be classified as "Halogenated Organic."[1][4] Standard hydrocarbon incinerators may be insufficient without scrubbers.[1]
Handling: Treat as a high-potency toxic solid (H301, H341).[1][2] Double-containment is mandatory to prevent dust inhalation.[1][2]
Stability & Reactivity
While 3,5-Dichloro-7-nitro-1H-indazole is generally stable under ambient conditions, nitro-indazoles can exhibit shock sensitivity or rapid decomposition when dry and subjected to high heat (>160°C).[1][2]
Incompatibility: Violent reactions may occur with strong bases (deprotonation of the N-H) or strong oxidizers.[1]
Self-Validation: Ensure waste containers are free of metal spatulas or rust, which can catalyze decomposition in nitro compounds.[1][2]
Part 3: Step-by-Step Disposal Protocol
Pre-Disposal Stabilization
Before moving waste to the central accumulation area, stabilize the material at the bench level.[1]
Solid Waste (Powder/Crystals):
Do not dissolve solely for disposal.[1] Solid disposal is safer and reduces solvent waste volume.[1]
Place the original container or weigh boat into a clear, wide-mouth HDPE jar .
Why HDPE? High-density polyethylene is resistant to the acidic residues often found with halogenated degradants.[1]
Liquid Waste (Mother Liquors/Solutions):
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams.[1][3][4]
Preferred: Dichloromethane, Chloroform, or DMSO.[1][2]
Avoid: Ethers (THF, Diethyl ether) unless peroxide-tested, as nitro compounds can act as sensitizers.[1][2]
pH Adjustment: Neutralize acidic solutions to pH 6–8 before adding to the waste carboy to prevent container degradation.
Waste Stream Classification (Regulatory Codes)
Proper coding ensures the waste goes to the correct incinerator.
Jurisdiction
Code
Classification Description
US RCRA
Non-Listed
Not P- or U-listed.[1][2] Characterize as Toxic if TCLP fails (rare).[1] Default to "Hazardous Waste - Halogenated Organic Solid."
EU / UK
16 05 06*
Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals.[1][2]
Mastering the Unseen Threat: A Guide to Safely Handling 3,5-Dichloro-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and development, the novel compounds we synthesize are the keys to unlocking future therapies. Yet, with great pot...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the novel compounds we synthesize are the keys to unlocking future therapies. Yet, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these molecules daily. 3,5-Dichloro-7-nitro-1H-indazole is one such compound, a chlorinated nitroaromatic derivative with significant potential but also considerable hazards if mishandled. This guide provides a comprehensive, field-proven framework for its safe handling, from initial risk assessment to final disposal, ensuring that scientific advancement and personal safety go hand-in-hand.
Understanding the Hazard: A Proactive Approach to Safety
Core Principle: Treat 3,5-Dichloro-7-nitro-1H-indazole as a substance with high acute and chronic toxicity. All handling procedures should be designed to minimize any potential for exposure.
The Last Line of Defense: Personal Protective Equipment (PPE)
Personal protective equipment is not just a checklist; it is a system designed to shield you from exposure. The selection and proper use of PPE are critical when working with potent compounds like 3,5-Dichloro-7-nitro-1H-indazole.
To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection
Closed-toe shoes.
A fundamental laboratory safety requirement to protect against spills and falling objects.
Causality in PPE Selection: The choice of double-gloving is a direct response to the potential for skin irritation and absorption. A face shield, in conjunction with goggles, is mandated by the high risk of severe eye irritation posed by related nitroindazole compounds.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling 3,5-Dichloro-7-nitro-1H-indazole.
Detailed Protocol:
Donning PPE: Before entering the designated work area, put on all required PPE as specified in Table 1. Ensure gloves are pulled over the cuffs of the lab coat.[8]
Chemical Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
Weighing: All weighing of the solid compound must be performed inside a certified chemical fume hood to prevent the release of airborne particles.[9] Use a disposable weighing boat.
Dissolution: If the experimental procedure requires dissolving the compound, do so within the fume hood. Add the solvent to the vessel containing the compound slowly to avoid splashing.
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are secure.
Monitoring: Monitor the reaction from outside the fume hood as much as possible.
Quenching: At the end of the reaction, quench it carefully according to the established protocol.
Waste Segregation: All waste, including disposable weighing boats, contaminated gloves, and reaction byproducts, must be placed in a designated, labeled hazardous waste container.
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning solution.
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
The responsible disposal of hazardous waste is as crucial as its safe handling. A clear and compliant disposal plan prevents environmental contamination and protects waste handlers.